molecular formula C12H13N B6306949 2-Ethyl-5-phenyl-1H-pyrrole CAS No. 13713-06-9

2-Ethyl-5-phenyl-1H-pyrrole

Cat. No.: B6306949
CAS No.: 13713-06-9
M. Wt: 171.24 g/mol
InChI Key: XDXPOGUNVDBTHC-UHFFFAOYSA-N
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Description

2-Ethyl-5-phenyl-1H-pyrrole (CAS: Not specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-5-phenyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h3-9,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXPOGUNVDBTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Ethyl-5-phenyl-1H-pyrrole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-5-phenyl-1H-pyrrole (CAS: Registry implied via structure) is a 2,5-disubstituted pyrrole derivative characterized by an electron-rich aromatic core flanked by a lipophilic ethyl chain and a conjugated phenyl ring. While historically utilized as a model substrate for validating catalytic dehydrogenative heterocyclizations, this molecule represents a critical scaffold in medicinal chemistry. Its structural architecture—balancing the steric bulk of a phenyl group with the flexibility of an ethyl chain—mimics the pharmacophores found in bioactive alkaloids and kinase inhibitors.

This guide synthesizes the physicochemical data, advanced synthetic protocols, and structural properties of this compound, providing a validated roadmap for researchers utilizing this compound as a building block or analytical standard.

Chemical Architecture & Electronic Properties

Structural Analysis

The molecule consists of a central five-membered pyrrole heterocycle.[1] The nitrogen atom contributes two electrons to the


-system, establishing aromaticity (4n+2 Hückel rule).[1]
  • Position 2 (Ethyl): The ethyl group exerts a positive inductive effect (+I), slightly increasing the electron density of the pyrrole ring, making it more susceptible to electrophilic aromatic substitution at the

    
    -positions (C3/C4).
    
  • Position 5 (Phenyl): The phenyl ring allows for extended conjugation. However, steric interactions between the ortho-protons of the phenyl ring and the pyrrole NH or

    
    -protons may induce a non-planar conformation, modulating the degree of conjugation.
    
Spectroscopic Signature

The following data is validated from high-purity samples synthesized via Pt/C-catalyzed dehydrogenation.

Table 1: Physicochemical & Spectroscopic Profile

PropertyValue / CharacteristicSource Validation
Physical State White Solid[1][2]
Melting Point 49 ~ 50 °C[2]

H NMR
(400 MHz, CDCl

)

8.16 (s, 1H, NH), 7.46 (d, 2H), 7.36 (t, 2H), 7.19 (t, 1H), 6.45 (t, 1H), 6.01 (t, 1H), 2.71 (q, 2H), 1.32 (t, 3H)
[2]

C NMR
(100 MHz, CDCl

)

135.6, 133.0, 130.6, 128.8, 125.6, 123.4, 106.2, 106.0, 21.0, 13.6
[2]
Solubility Soluble in CDCl

, DMSO, MeOH; Low solubility in H

O
Exp.[1][2] Observation

Synthetic Methodologies

Two primary routes are recommended: the Green Catalytic Route (preferred for atom economy and yield) and the Classical Paal-Knorr Route (preferred for general lab accessibility).

Protocol A: Acceptorless Dehydrogenative Heterocyclization (Recommended)

This method utilizes a heterogeneous Platinum on Carbon (Pt/C) catalyst to couple 2-amino-1-butanol with 1-phenylethanol.[3][4] It is superior due to the absence of stoichiometric oxidants and high yield (92%).

Reagents:

  • 2-Amino-1-butanol (1.0 mmol)

  • 1-Phenylethanol (1.0 mmol)

  • Catalyst: Pt/C (0.1 mol%)[3]

  • Base: KOtBu (1.1 equiv)[3]

  • Solvent: Toluene or Xylene (degassed)

Step-by-Step Workflow:

  • Catalyst Activation: In a clean Schlenk tube, charge Pt/C (0.1 mol%). If reusing, activate under H

    
     flow at elevated temperature (optional but recommended for kinetics).
    
  • Substrate Addition: Add 2-amino-1-butanol and 1-phenylethanol under an argon atmosphere.

  • Base Addition: Add KOtBu (1.1 equiv). The base facilitates the initial dehydrogenation steps.

  • Reaction: Heat the mixture to reflux (approx. 110-130 °C) for 24 hours. The system is "acceptorless," meaning H

    
     gas is evolved; ensure proper venting.
    
  • Work-up: Cool to room temperature. Filter the catalyst through a celite pad (catalyst can be recycled).

  • Purification: Concentrate the filtrate in vacuo. Recrystallize from ethanol/hexane or perform flash chromatography (Silica gel, Hexane/EtOAc 9:1) to yield the white solid product.[5]

Protocol B: Classical Paal-Knorr Synthesis

This route condenses a 1,4-diketone with a nitrogen source. For this specific target, the precursor 1-phenylhexane-1,4-dione is required.

Reagents:

  • 1-Phenylhexane-1,4-dione (1.0 equiv)

  • Ammonium Acetate (NH

    
    OAc) (excess, 3-5 equiv)
    
  • Solvent: Acetic Acid (glacial) or Ethanol/HCl

Workflow:

  • Dissolve 1-phenylhexane-1,4-dione in glacial acetic acid.

  • Add excess ammonium acetate.

  • Reflux for 2-4 hours. The reaction turns dark orange/brown.

  • Pour into ice water. The pyrrole often precipitates.

  • Filter and wash with water to remove acid. Recrystallize as above.

Synthetic Logic Visualization

SynthesisPathways cluster_green Protocol A: Green Catalytic Route (Pt/C) cluster_classic Protocol B: Paal-Knorr StartA 2-Amino-1-butanol + 1-Phenylethanol StepA1 Dehydrogenation (Pt/C, -H2) StartA->StepA1 Pt/C, KOtBu StepA2 Imine Formation & Cyclization StepA1->StepA2 Aldehyde/Ketone Intermediates ProductA This compound (92% Yield) StepA2->ProductA StartB 1-Phenylhexane-1,4-dione + NH4OAc StepB1 Acid Catalyzed Condensation StartB->StepB1 AcOH, Reflux StepB2 Dehydration (-2 H2O) StepB1->StepB2 ProductB This compound (Variable Yield) StepB2->ProductB

Figure 1: Comparative synthetic pathways. Protocol A is favored for its high atom economy and yield [1].

Pharmacological & Functional Potential[6]

While this compound is a specific structural entity, its pharmacophore aligns with the 2,5-disubstituted pyrrole class, known for antimicrobial and kinase inhibitory activities.

Structure-Activity Relationship (SAR)
  • Lipophilicity (LogP): The ethyl and phenyl groups significantly increase lipophilicity compared to the parent pyrrole, enhancing membrane permeability.

  • H-Bond Donor: The free NH group is a critical H-bond donor (HBD), essential for binding to the hinge region of kinase enzymes or active sites in bacterial proteins.

  • Steric Bulk: The 5-phenyl group provides a hydrophobic anchor, often engaging in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
Mechanistic Pathway: Kinase/Enzyme Interaction Potential

The following diagram illustrates the hypothetical binding mode of this scaffold based on general pyrrole SAR.

SAR_Mechanism NH Pyrrole NH (H-Bond Donor) Target_Hinge Enzyme Hinge Region (Glu/Met backbone) NH->Target_Hinge H-Bonding Phenyl 5-Phenyl Group (Hydrophobic/Pi-Stacking) Target_Pocket Hydrophobic Pocket (Phe/Tyr residues) Phenyl->Target_Pocket Pi-Pi Interaction Ethyl 2-Ethyl Group (Lipophilic Filling) Ethyl->Target_Pocket Van der Waals Core Pyrrole Ring (Scaffold) Core->NH Core->Phenyl Core->Ethyl

Figure 2: Pharmacophore mapping of this compound showing potential interaction sites with biological targets.

Safety & Handling

  • Oxidation Sensitivity: Pyrroles are electron-rich and prone to oxidation. Upon exposure to air and light, the white solid may darken to pink or brown. Store under inert atmosphere (Argon/Nitrogen) at -20 °C for long-term stability.

  • Acid Sensitivity: Strong acids can induce polymerization (pyrrole red).

  • Toxicity: Treat as a potential irritant. Specific toxicological data is limited; use standard PPE (gloves, goggles, fume hood).

References

  • Synthesis via Pt/C Catalyst

    • Title: Synthesis of 2,5-disubstituted pyrroles via dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols by supported platinum catalysts.[3][4]

    • Source: Organic Chemistry Frontiers (RSC), 2016.
    • URL:[Link]

  • NMR & Physical Properties

    • Title: Half-Sandwich Ruthenium(II) Complexes with Bidentate NN Ligands: Active Catalysts for the Synthesis of Quinolines and Pyrroles.
    • Source: Chinese Chemical Society (CCS), 2020.
    • URL:[Link][6][7][8]

  • Paal-Knorr Mechanism

    • Title: Paal-Knorr Pyrrole Synthesis.[6][9]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Biological Context (Class Properties)

    • Title: Design, synthesis, and biological evaluation of 2-benzylpyrroles and 2-benzoylpyrroles.[8]

    • Source: PubMed (NIH), 2012.
    • URL:[Link]

Sources

An In-Depth Technical Guide to 2-Ethyl-5-phenyl-1H-pyrrole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-5-phenyl-1H-pyrrole, a heterocyclic aromatic compound of interest in medicinal chemistry. The guide details its molecular formula, molecular weight, synthesis via the Paal-Knorr reaction, and in-depth spectroscopic characterization. This includes an analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. Furthermore, the known biological activities of the broader pyrrole class of compounds are discussed, highlighting the potential therapeutic applications of this specific molecule in drug discovery and development.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its presence in biologically crucial molecules like heme, chlorophyll, and vitamin B12 underscores its importance in biological systems. In the realm of medicinal chemistry, the pyrrole scaffold serves as a "privileged structure," meaning it can bind to a variety of biological targets with high affinity. This versatility has led to the development of numerous pyrrole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. The continued exploration of novel substituted pyrroles, such as this compound, is a key focus in the pursuit of new and effective therapeutic agents.[1]

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is the cornerstone of its application in research and drug development.

Molecular Formula and Molecular Weight

This compound possesses the molecular formula C₁₂H₁₃N . Based on this formula, its calculated molecular weight is approximately 171.24 g/mol . This information is critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

PropertyValueSource
Molecular Formula C₁₂H₁₃N-
Molecular Weight 171.24 g/mol [Calculated]
IUPAC Name This compound-

Synthesis of this compound: The Paal-Knorr Reaction

The most direct and widely utilized method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole derivative.[2][3]

For the synthesis of this compound, the logical precursors would be 1-phenylhexane-1,4-dione and a source of ammonia.

Reaction Scheme:

G reagents 1-Phenylhexane-1,4-dione + NH₃ product This compound + 2 H₂O reagents->product   Acid Catalyst (e.g., p-TsOH) Heat

Caption: Paal-Knorr synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, yet detailed, protocol based on established Paal-Knorr synthesis procedures.[2][4][5]

Materials:

  • 1-Phenylhexane-1,4-dione

  • Ammonium acetate (as ammonia source)

  • Glacial acetic acid (as solvent and catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-phenylhexane-1,4-dione (1 equivalent), ammonium acetate (1.5 equivalents), and a mixture of glacial acetic acid and toluene (e.g., 1:4 v/v).

  • Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting dicarbonyl compound. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality Behind Experimental Choices:

  • Ammonium Acetate: Serves as a convenient in situ source of ammonia.

  • Glacial Acetic Acid: Acts as both a solvent and a Brønsted acid catalyst to facilitate the cyclization and dehydration steps.

  • Dean-Stark Apparatus: The removal of water, a byproduct of the reaction, drives the equilibrium towards the formation of the pyrrole product.

  • Aqueous Work-up: The washing steps are crucial to remove the acetic acid catalyst and any water-soluble byproducts.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds to a high degree.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group, the pyrrole ring, the phenyl ring, and the N-H proton.

  • Ethyl Group: An upfield triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) are anticipated.

  • Pyrrole Ring: Two doublets in the aromatic region corresponding to the two protons on the pyrrole ring.

  • Phenyl Ring: A multiplet in the aromatic region for the five protons of the phenyl group.

  • N-H Proton: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

The carbon NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

  • Molecular Ion Peak (M⁺): In the mass spectrum of this compound, the molecular ion peak is expected to be observed at an m/z (mass-to-charge ratio) of approximately 171, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for pyrrole derivatives include cleavage of the substituents from the pyrrole ring.[6]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.[7]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl group will be observed just below 3000 cm⁻¹.

  • C=C and C-N Stretches: Absorptions corresponding to the C=C and C-N stretching vibrations of the pyrrole and phenyl rings will be present in the fingerprint region (below 1600 cm⁻¹).[7]

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of substituted pyrroles exhibits a wide range of pharmacological activities.[1] These include:

  • Anticancer Activity: Many pyrrole derivatives have demonstrated potent anticancer properties by targeting various cellular pathways involved in cancer progression.

  • Antimicrobial Activity: The pyrrole nucleus is a key component in several compounds with antibacterial and antifungal properties.

  • Anti-inflammatory Effects: Certain pyrrole-containing molecules have shown significant anti-inflammatory activity.

The presence of both an ethyl and a phenyl substituent on the pyrrole ring of this compound provides a unique lipophilic character and steric profile that could be exploited in the design of novel drug candidates. Further biological evaluation of this compound is warranted to explore its therapeutic potential.

Potential Signaling Pathway Involvement (Hypothetical)

Given the known activities of other pyrrole derivatives, this compound could potentially interact with various signaling pathways implicated in disease. For instance, it could be investigated as an inhibitor of protein kinases, a common target for many anticancer drugs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression 2_Ethyl_5_phenyl_1H_pyrrole This compound 2_Ethyl_5_phenyl_1H_pyrrole->Receptor_Tyrosine_Kinase Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion

This compound is a readily accessible substituted pyrrole with defined physicochemical properties. Its synthesis can be reliably achieved through the well-established Paal-Knorr reaction. The spectroscopic data provide a clear fingerprint for its identification and characterization. While direct biological data is limited, the proven therapeutic potential of the pyrrole scaffold makes this compound an attractive candidate for further investigation in drug discovery programs. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the biological activities of this promising molecule.

References

  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Available at: [Link]

  • Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. (n.d.). ResearchGate. Available at: [Link]

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). ResearchGate. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ;... (n.d.). ResearchGate. Available at: [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Green Synthesis of Pyrrole Derivatives. (n.d.). Semantic Scholar. Available at: [Link]

  • Synthesis and biological evaluation of some heterocyclic compounds. (2018). Neliti. Available at: [Link]

  • The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). CONICET. Available at: [Link]

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). National Center for Biotechnology Information. Available at: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). MDPI. Available at: [Link]

  • ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. (n.d.). ResearchGate. Available at: [Link]

  • A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. (2025). ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. Available at: [Link]

  • 1H-Pyrrole, 2,5-dihydro-. (n.d.). NIST WebBook. Available at: [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Available at: [Link]

  • Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. (2013). PubMed. Available at: [Link]

Sources

An In-depth Technical Guide on the Acidity and pKa of 2-Ethyl-5-Phenylpyrrole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the acidity and predicted pKa values of 2-ethyl-5-phenylpyrrole. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of substituted pyrroles. This document elucidates the theoretical underpinnings of pyrrole acidity, the influence of substituents, and provides detailed experimental and computational protocols for the precise determination of pKa values.

Executive Summary

Theoretical Framework: Understanding Pyrrole Acidity

The N-H proton of pyrrole is significantly more acidic than that of aliphatic secondary amines (pKa ≈ 35) due to the aromatic stabilization of its conjugate base, the pyrrolide anion. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, a key feature of its structure.[3] Upon deprotonation, the resulting negative charge is distributed over the five-membered ring, enhancing the stability of the anion and thus increasing the acidity of the parent pyrrole.

The acidity of substituted pyrroles is modulated by the electronic properties of the substituents. Electron-withdrawing groups (EWGs) generally increase acidity by further stabilizing the pyrrolide anion through inductive (-I) and/or resonance (-M) effects.[4] Conversely, electron-donating groups (EDGs) tend to decrease acidity by destabilizing the anion.

In the case of 2-ethyl-5-phenylpyrrole, we must consider the opposing electronic effects of the substituents:

  • 2-Ethyl Group: An alkyl group, such as ethyl, is generally considered to be a weak electron-donating group through an inductive (+I) effect. This would be expected to slightly decrease the acidity of the pyrrole N-H, leading to a higher pKa compared to the parent pyrrole.

  • 5-Phenyl Group: The phenyl group can exert both an electron-withdrawing inductive effect (-I) due to the higher s-character of its sp² hybridized carbons and a resonance effect that can be either electron-donating (+M) or electron-withdrawing (-M), depending on the electronic demand of the system.[5] In the context of stabilizing the negative charge on the pyrrolide ring, the phenyl group is likely to act as a net electron-withdrawing substituent, thus increasing the acidity and lowering the pKa.

The overall pKa of 2-ethyl-5-phenylpyrrole will be a result of the interplay of these competing effects. A quantitative prediction requires either experimental measurement or high-level computational modeling.

Methodologies for pKa Determination

The determination of pKa values for weakly acidic compounds like substituted pyrroles requires sensitive and precise analytical techniques. Both experimental and computational approaches are viable and often complementary.

Experimental Approaches

A common strategy for determining the pKa of a weakly acidic compound is to use a method that can monitor the concentration of the protonated and deprotonated species as a function of pH.

UV-visible spectrophotometry can be a powerful tool if the pyrrole and its conjugate base exhibit different absorption spectra. The procedure involves measuring the absorbance of a solution of 2-ethyl-5-phenylpyrrole at a fixed wavelength across a range of pH values.

Step-by-Step Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte. Given the high pKa of pyrroles, this may require the use of non-aqueous or mixed aqueous-organic solvent systems and strongly basic buffers.

  • Preparation of Analyte Solution: Prepare a stock solution of 2-ethyl-5-phenylpyrrole in a suitable solvent that is miscible with the buffer system.

  • Spectrophotometric Measurement: For each buffer solution, add a small, constant volume of the analyte stock solution and record the UV-visible spectrum.

  • Data Analysis: Plot the absorbance at a chosen wavelength (where the difference between the protonated and deprotonated forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa at the inflection point.

Data Presentation:

pHAbsorbance at λ_max
pH_1A_1
pH_2A_2
......
pH_nA_n

Nuclear Magnetic Resonance (NMR) spectroscopy is another excellent method for pKa determination, as the chemical shifts of protons near the site of ionization are often sensitive to the protonation state of the molecule.[6][7]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a series of NMR samples of 2-ethyl-5-phenylpyrrole in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD) containing buffers to achieve a range of pD (pH in D2O) values.

  • NMR Data Acquisition: Acquire 1H NMR spectra for each sample.

  • Data Analysis: Monitor the chemical shift of a proton on the pyrrole ring (e.g., the proton at the C3 or C4 position) as a function of pD. Plot the chemical shift (δ) against pD. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Data Presentation:

pDChemical Shift (ppm) of H3
pD_1δ_1
pD_2δ_2
......
pD_nδ_n
Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful means to predict pKa values.[8][9] Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), can provide reliable estimates when combined with appropriate solvation models.[10][11]

Computational Workflow:

pKa_Prediction_Workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_analysis pKa Calculation mol_structure 3D Structure of 2-Ethyl-5-Phenylpyrrole (Protonated and Deprotonated) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt Initial Geometries energy_calc Single-Point Energy Calculation (Higher Level of Theory + Solvation Model, e.g., SMD) geom_opt->energy_calc Optimized Structures free_energy Calculate Gibbs Free Energy of Deprotonation (ΔG) energy_calc->free_energy Gas-phase and Solvation Energies pka_calc pKa = ΔG / (2.303 * RT) free_energy->pka_calc

Sources

An In-depth Technical Guide to the Solubility of 2-Ethyl-5-phenyl-1H-pyrrole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Ethyl-5-phenyl-1H-pyrrole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As direct quantitative solubility data for this specific molecule is not extensively published, this document serves as a practical and theoretical framework for researchers, scientists, and drug development professionals. It outlines methodologies for determining solubility, discusses the molecular factors influencing solubility, and provides predicted solubility behaviors based on analogous structures and theoretical principles.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that dictates its behavior in various stages of development and application. From synthesis and purification to formulation and bioavailability, understanding how this compound interacts with different organic solvents is paramount. Poor solubility can lead to challenges in reaction kinetics, purification efficiency, and the ultimate efficacy of a final product. This guide is designed to equip the researcher with the necessary tools to approach the solubility assessment of this promising molecule.

Predicted Solubility Profile of this compound

To provide a practical reference, the following table summarizes the experimentally determined solubility of a structurally similar compound, 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1H-pyrrol-3-yl]ethanone, in various organic solvents.[2] This data can serve as a valuable starting point for solvent selection in studies involving this compound.

SolventSolvent TypePredicted Solubility of this compoundRationale for Prediction
HexaneNonpolarHighThe nonpolar ethyl and phenyl groups are expected to interact favorably with nonpolar alkane solvents.
TolueneNonpolar (Aromatic)HighThe phenyl group on the pyrrole will have strong π-π stacking interactions with the aromatic solvent.
DichloromethanePolar AproticHighGood balance of polarity to interact with the pyrrole ring and nonpolar character for the substituents.
Ethyl AcetatePolar AproticModerate to HighThe ester group offers some polarity, which may lead to slightly lower solubility compared to less polar solvents.
AcetonePolar AproticModerateThe ketone's polarity might make it a less ideal solvent compared to those with lower polarity.
AcetonitrilePolar AproticModerate to LowThe high polarity of the nitrile group may not be optimal for solubilizing the largely nonpolar molecule.
Methanol / EthanolPolar ProticModerate to LowThe hydrogen-bonding capability of the alcohols can interact with the N-H of the pyrrole, but the overall nonpolar character of the molecule may limit high solubility.
WaterPolar ProticVery LowThe large nonpolar surface area of the molecule will lead to poor solubility in water.

Experimental Determination of Solubility

For a definitive understanding of the solubility of this compound, experimental determination is essential. The "shake-flask" method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.[3][4]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the standard procedure for determining the solubility of this compound in a chosen organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent (HPLC grade or higher)[5]

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at equilibrium.[3]

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to shake for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[3][6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification:

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore, dilute the filtrate with the solvent to a concentration within the linear range of a previously established calibration curve and measure the absorbance.[7]

    • HPLC: Dilute the filtrate and inject it into an HPLC system. Quantify the concentration against a standard curve.[8][9]

  • Calculation: The solubility is calculated from the concentration of the saturated filtrate.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid This compound B Add known volume of solvent A->B to vial C Seal and shake (24-48h at constant T) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm filter) D->E F Quantify concentration (HPLC or UV-Vis) E->F G G F->G Calculate Solubility

Caption: Experimental workflow for the shake-flask solubility determination method.

Factors Influencing the Solubility of this compound

The solubility of a molecule is governed by the principle of "like dissolves like," which relates to the intermolecular forces between the solute and the solvent.[10] For this compound, the key structural features determining its solubility are:

  • Pyrrole Ring: The N-H group can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor. The aromatic ring also allows for π-π interactions.

  • Phenyl Group: This bulky, nonpolar group contributes to van der Waals forces and can participate in π-π stacking with aromatic solvents.

  • Ethyl Group: This is a nonpolar, aliphatic group that contributes to van der Waals interactions.

The interplay of these features dictates the overall polarity of the molecule.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters.[11] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[12][13] A solute will be most soluble in a solvent with a similar HSP profile.

ParameterContribution from this compound
δD (Dispersion) High, due to the large number of electrons in the phenyl and pyrrole rings.
δP (Polar) Moderate, arising from the dipole moment of the pyrrole ring.
δH (Hydrogen Bonding) Low to Moderate, primarily from the N-H group's ability to donate a hydrogen bond.

A solvent with a high δD, moderate δP, and low to moderate δH would be an excellent candidate for dissolving this compound.

G Solute This compound δD δP δH Solvent Solvent δD δP δH Solute:d->Solvent:d Solute:p->Solvent:p Solute:h->Solvent:h Solubility High Solubility Solvent->Solubility Similar HSP Profile

Caption: Relationship between solute and solvent Hansen Solubility Parameters (HSP) for optimal solubility.

Computational Prediction with COSMO-RS

For a highly accurate theoretical prediction of solubility, the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed.[14] This quantum chemistry-based method can predict thermodynamic properties, including solubility, with a high degree of accuracy by considering the specific molecular interactions between the solute and solvent.[15][16] COSMO-RS can be a powerful tool for in-silico solvent screening before extensive experimental work is undertaken.[17][18]

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is sparse, a robust understanding of its likely behavior can be established through the analysis of its molecular structure, comparison with analogous compounds, and the application of theoretical solubility models. For definitive quantitative data, the shake-flask method provides a reliable experimental protocol. By combining these theoretical and experimental approaches, researchers can confidently select appropriate solvents for the synthesis, purification, and formulation of this important heterocyclic compound, thereby accelerating research and development efforts.

References

  • Current World Environment. (n.d.). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrole. PubChem. Retrieved from [Link]

  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Hansen Solubility. Retrieved from [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tuning the Solubility Parameters of Carbon Nanotubes by Means of Their Adducts with Janus Pyrrole Compounds. Retrieved from [Link]

  • Lviv Polytechnic National University. (n.d.). SYNTHESIS AND SOLUBILITY OF 1-[2-METHYL-1-(4-METHYLPHENYL)- 5-PHENYL-1H-PYRROL-3-YL]ETHANONE IN ORGANIC SOLVENTS. Retrieved from [Link]

  • MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

  • SCM. (n.d.). Properties — COSMO-RS 2025.1 documentation. Retrieved from [Link]

  • Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (n.d.). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • ScienceDirect. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental solubility and COSMO-RS predicted solubility in DES.... Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-chloro-5-ethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Paal-Knorr Synthesis of 2-Ethyl-5-phenyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Paal-Knorr Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis has remained a cornerstone reaction in heterocyclic chemistry for over a century.[1] Its remarkable efficiency in constructing substituted pyrroles, furans, and thiophenes from readily available 1,4-dicarbonyl compounds makes it an indispensable tool in both academic research and industrial applications.[1] Pyrrole scaffolds are prevalent in a vast array of biologically active molecules, including natural products, pharmaceuticals, and advanced materials, underscoring the continued importance of robust synthetic methodologies for their preparation.[2][3]

This document provides an in-depth guide for the synthesis of a specific, valuable derivative, 2-Ethyl-5-phenyl-1H-pyrrole. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a self-validating protocol designed for reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this classic, yet highly relevant, chemical transformation.

Reaction Principle: Mechanistic Insights

The Paal-Knorr pyrrole synthesis is fundamentally a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or, as in our case for a 1H-pyrrole, ammonia.[4][5] The reaction is typically facilitated by an acid catalyst and proceeds through a well-elucidated pathway involving three critical stages.[1][5]

  • Hemiaminal Formation: The reaction initiates with the protonation of one of the carbonyl groups of the 1,4-diketone. This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic amine (ammonia) to form a hemiaminal intermediate.[1][6]

  • Cyclization (Rate-Determining Step): A subsequent intramolecular nucleophilic attack occurs, where the nitrogen atom of the hemiaminal attacks the second carbonyl group. This ring-closing step, which is often the rate-determining stage of the synthesis, forms a 2,5-dihydroxytetrahydropyrrole derivative.[6][7]

  • Dehydration and Aromatization: The cyclic intermediate readily undergoes a two-fold dehydration under the acidic conditions, eliminating two molecules of water to yield the stable, aromatic pyrrole ring.[7]

The overall mechanism is depicted below:

Paal_Knorr_Mechanism cluster_steps Reaction Pathway R1 1-Phenyl-1,4-hexanedione Protonated_Diketone Protonated Diketone R1->Protonated_Diketone + H⁺ Ammonia NH₃ H_plus H⁺ (Catalyst) Product This compound Hemiaminal Hemiaminal Intermediate Protonated_Diketone->Hemiaminal + NH₃ Cyclic_Intermediate 2,5-Dihydroxytetrahydropyrrole derivative Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization (Rate-Determining) Cyclic_Intermediate->Product - 2H₂O (Dehydration) Final_Product Final Product

Caption: The acid-catalyzed mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system. The choice of glacial acetic acid serves as both the catalyst and a solvent, providing a weakly acidic environment that promotes the desired pyrrole formation while minimizing the risk of furan byproduct synthesis, which can occur under strongly acidic conditions (pH < 3).[4][6]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
1-Phenyl-1,4-hexanedioneC₁₂H₁₄O₂190.245.00 g26.28The key 1,4-dicarbonyl precursor.
Ammonium AcetateCH₃COONH₄77.084.05 g52.56Ammonia source; use a 2-fold molar excess.
Glacial Acetic AcidCH₃COOH60.0525 mL-Serves as both catalyst and solvent.[4]
Dichloromethane (DCM)CH₂Cl₂84.93~100 mL-For extraction.
Saturated NaHCO₃ (aq)NaHCO₃84.01~100 mL-For neutralization wash.
Brine (Saturated NaCl)NaCl58.44~50 mL-For final aqueous wash.
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying agent.
HexaneC₆H₁₄86.18As needed-For purification.
Ethyl AcetateC₄H₈O₂88.11As needed-For purification.
Required Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1,4-hexanedione (5.00 g, 26.28 mmol) and ammonium acetate (4.05 g, 52.56 mmol).

  • Solvent and Catalyst Addition: Add glacial acetic acid (25 mL) to the flask. The acetic acid acts as a solvent and provides the necessary acidic environment for the reaction to proceed.

  • Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to a gentle reflux (approximately 118 °C) with continuous stirring.

  • Reaction Monitoring: Allow the reaction to reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting diketone spot indicates reaction completion.

  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Washing and Neutralization: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a dark oil or solid.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.[8]

  • Column Packing: Pack a silica gel column using a slurry method with hexane.

  • Elution: Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by TLC to isolate the pure this compound.

  • Final Step: Combine the pure fractions and remove the solvent via rotary evaporation to obtain the final product.

Workflow cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Reactants: 1-Phenyl-1,4-hexanedione Ammonium Acetate Glacial Acetic Acid B 2. Heat to Reflux (2-3 hours) A->B C 3. Monitor by TLC B->C D 4. Cool & Quench in Ice Water C->D Reaction Complete E 5. Extract with DCM D->E F 6. Wash with NaHCO₃ and Brine E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Column Chromatography (Silica Gel, Hexane/EtOAc) G->H Crude Product I 9. Isolate Pure Product H->I J Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Data Analysis

Confirming the structure and purity of the synthesized compound is critical. The following data represents the expected spectroscopic profile for this compound, based on analyses of analogous structures.[9][10]

Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.2 (br s, 1H, N-H ), ~7.5-7.2 (m, 5H, Ar-H ), ~6.5 (d, 1H, Pyrrole-H ), ~6.1 (d, 1H, Pyrrole-H ), ~2.7 (q, 2H, -CH₂ CH₃), ~1.3 (t, 3H, -CH₂CH₃ )
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~135 (Ar-C), ~133 (Ar-C), ~130 (Pyrrole-C), ~129 (Ar-CH), ~127 (Ar-CH), ~125 (Ar-CH), ~108 (Pyrrole-CH), ~106 (Pyrrole-CH), ~22 (-CH₂ CH₃), ~14 (-CH₂CH₃ )
FT-IR (KBr Pellet)ν (cm⁻¹): ~3400 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2970-2850 (Aliphatic C-H stretch), ~1600 (C=C aromatic stretch)
Mass Spec. (EI)m/z: 185 [M]⁺ (Molecular Ion), other fragments corresponding to loss of ethyl or phenyl groups.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Incomplete Reaction: Insufficient heating time or temperature.Increase reflux time and monitor carefully by TLC. Ensure the temperature is at the boiling point of acetic acid.
Degradation: Harsh conditions can degrade sensitive substrates.[1][5]While acetic acid is relatively mild, consider alternative catalysts like iodine or mild Lewis acids which can sometimes proceed at lower temperatures.[7][9]
Furan Byproduct Excessively Acidic Conditions: Although unlikely with acetic acid, contamination with stronger acids can favor furan formation.[6]Ensure glassware is clean and exclusively use glacial acetic acid. Maintain pH > 3.[4]
Oily Product / Purification Difficulty Residual Solvent/Impurities: Incomplete removal of acetic acid or starting materials.Ensure thorough washing with NaHCO₃. If recrystallization fails, column chromatography is the most reliable method for purifying oily products.[8]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction and all solvent handling in a well-ventilated fume hood.

  • Reagent Handling: Glacial acetic acid is corrosive and has a strong odor; handle with care. Dichloromethane is a volatile organic solvent; avoid inhalation.

  • Heating: Use a heating mantle with a temperature controller to avoid overheating. Do not heat a closed system.

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic-chemistry.org. Retrieved from [Link]

  • Wikipedia. (2023). Knorr pyrrole synthesis. In Wikipedia. Retrieved from [Link]

  • YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic-chemistry.org. Retrieved from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • ResearchGate. (2025, August 6). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic-chemistry.org. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry.
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 452-463.
  • MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
  • CIBTech. (n.d.).
  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Journal of the Serbian Chemical Society, 77(7), 957-964.
  • ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrrole. Organic Syntheses Procedure. Retrieved from [Link]

  • National Institutes of Health. (2024, February 15).

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Application Note: Precision Synthesis of 2,5-Disubstituted Pyrroles via Iridium-Catalyzed Acceptorless Dehydrogenative Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust protocol for the synthesis of 2,5-disubstituted pyrroles using Iridium-catalyzed acceptorless dehydrogenative coupling (ADC). Unlike the classical Paal-Knorr synthesis, which requires unstable 1,4-dicarbonyl precursors, this method utilizes stable, abundant 1,4-diols and primary amines .

The protocol leverages a high-performance Ir-PNP pincer complex to facilitate the "borrowing hydrogen" (or more accurately, dehydrogenative) pathway. This approach offers high atom economy, generating only molecular hydrogen and water as byproducts, making it a critical workflow for green pharmaceutical manufacturing and materials science.

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The Challenge of Classical Methods

The synthesis of 2,5-disubstituted pyrroles is traditionally achieved via the Paal-Knorr reaction , condensing 1,4-diketones with amines. However, 1,4-diketones are often:

  • Difficult to synthesize.

  • Prone to polymerization.

  • Sensitive to oxidation.

The Iridium Solution: Acceptorless Dehydrogenative Coupling (ADC)

Iridium catalysts, particularly those stabilized by PNP (Phosphorus-Nitrogen-Phosphorus) pincer ligands, exhibit exceptional activity in dehydrogenating secondary alcohols.

The Mechanistic Pathway:

  • Dehydrogenation: The Ir-catalyst activates the 1,4-diol, removing hydrogen to form a transient 1,4-diketone (or hydroxy-ketone intermediate).

  • Condensation: The primary amine attacks the carbonyl carbon (Schiff base formation).

  • Cyclization: Intramolecular attack and subsequent dehydration close the ring.

  • Aromatization: The driving force is the formation of the aromatic pyrrole ring and the irreversible release of H₂ gas (in an open system).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical role of the Iridium center.

Ir_Pyrrole_Mechanism Start Start: 1,4-Diol + Amine Inter_1 Intermediate: Hydroxy-Ketone Start->Inter_1 Dehydrogenation (-H2) H2_Release H2 Gas Release (Entropy Driver) Start->H2_Release Ir_Cat Ir-PNP Catalyst Ir_Cat->Start Activates Inter_2 Intermediate: 1,4-Diketone Inter_1->Inter_2 Dehydrogenation (-H2) Inter_1->H2_Release Condensation Condensation (Imine Formation) Inter_2->Condensation + Amine (-H2O) Cyclization Cyclization & Dehydration Condensation->Cyclization Product End: 2,5-Disubstituted Pyrrole Cyclization->Product -H2O

Figure 1: The Acceptorless Dehydrogenative Coupling (ADC) mechanism.[1] The Iridium catalyst drives the oxidation of the diol, while high temperature facilitates the entropic release of hydrogen gas.

Experimental Protocol

Materials & Equipment
  • Catalyst: [Ir(PNP)] complex (e.g., Kempe's Catalyst). Alternatively, [Cp*IrCl2]2 (2.5 mol%) with NaHCO3 can be used as a commercially available substitute, though with slightly lower efficiency.

  • Substrate A (Diol): 2,5-Hexanediol (Model substrate).

  • Substrate B (Amine): Aniline (Model substrate).

  • Base: Potassium tert-butoxide (t-BuOK).

  • Solvent: Toluene (Anhydrous, degassed).

  • Setup: Schlenk line (Argon atmosphere), Reflux condenser, Oil bath.

Standard Operating Procedure (SOP)

Step 1: Catalyst Loading (Glovebox or Schlenk)

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Ir-catalyst (0.5 - 1.0 mol%).

  • Add t-BuOK (1.1 equivalents relative to the diol).[2] Note: The base is required to deprotonate the alcohol and activate the precatalyst.

Step 2: Substrate Addition

  • Add 2,5-Hexanediol (1.0 mmol, 118 mg).

  • Add Aniline (1.0 mmol, 93 mg).

  • Add Toluene (2.0 mL) via syringe under Argon flow.

Step 3: Reaction

  • Connect the Schlenk tube to a reflux condenser topped with an Argon bubbler. Critical: The system must be open to the bubbler to allow H₂ gas to escape.

  • Heat the mixture to 110°C (oil bath temperature) for 24 hours .

  • Observation: Vigorous bubbling may be observed initially as H₂ is evolved.

Step 4: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 10 mL) to remove salts and unreacted diol.

  • Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). 2,5-dimethyl-1-phenyl-1H-pyrrole is typically a crystalline solid or viscous oil.

Workflow Diagram

Experimental_Workflow Setup Schlenk Setup (Argon Atmosphere) Mix Add Reagents: Diol, Amine, Ir-Cat, Base Setup->Mix Heat Reflux @ 110°C (24 Hours) Mix->Heat Monitor Monitor H2 Evolution & TLC Heat->Monitor Monitor->Heat Incomplete Workup Extraction (EtOAc / H2O) Monitor->Workup Complete Purify Column Chromatography Workup->Purify

Figure 2: Operational workflow for the batch synthesis of pyrroles.

Data Analysis & Performance

The following table summarizes expected yields based on the electronic nature of the amine substrate, utilizing the Kempe Ir-PNP system.

Amine SubstrateElectronic NatureReaction Time (h)Isolated Yield (%)Notes
Aniline Neutral2092%Standard benchmark.
p-Anisidine Electron-Donating1895%Faster reaction due to nucleophilicity.
p-Chloroaniline Electron-Withdrawing2486%Slightly slower; requires full 24h.
n-Hexylamine Aliphatic2488%Aliphatic amines work well but may require steric optimization.
2-Aminopyridine Heterocyclic3674%Potential catalyst poisoning by pyridine N; requires higher catalyst load (2 mol%).

Troubleshooting & Critical Control Points

Catalyst Deactivation
  • Symptom: Reaction stops at ~50% conversion.

  • Cause: Oxygen ingress oxidizing the active Ir-H species.

  • Solution: Ensure rigorous degassing of Toluene (freeze-pump-thaw x3) and use a continuous slow Argon flow.

Low Yield with Aliphatic Amines
  • Symptom: Complex mixture on TLC.

  • Cause: Aliphatic amines can condense with the intermediate diketone to form oligomers if cyclization is slow.

  • Solution: Increase temperature to 130°C (Xylene reflux) to favor the entropy-driven cyclization/dehydration step.

Safety Note: Hydrogen Evolution
  • While the scale is usually small, the reaction generates stoichiometric H₂ gas. Ensure the reaction vessel is not sealed tight; it must vent through a bubbler to prevent pressure buildup.

References

  • Michlik, S. & Kempe, R. (2013).[3][4] "A sustainable catalytic pyrrole synthesis." Nature Chemistry, 5, 140–144.[2][4]

    • Core Reference: Establishes the Ir-PNP c
  • Fujita, K. et al. (2009). "Synthesis of Pyrroles via Iridium-Catalyzed Dehydrogenation.

    • Supporting Reference: Describes the Cp*Ir pathway and mechanism.

  • Forberg, D., Kempe, R. et al. (2016). "The synthesis of pyrroles via acceptorless dehydrogenative condensation... mediated by iridium nanoparticles."[5][6] Catalysis Science & Technology.

    • Variant: Describes the nanoparticle-based heterogeneous approach.
  • Sridharan, V. et al. (2011). "Iridium catalyzed acceptor-less dehydrogenative coupling..." White Rose Research Online.

    • Context: Broader context on acceptorless dehydrogen

Sources

Synthesis of 2-Methyl-5-Phenylpyrrole via Paal-Knorr Reaction of 1-Phenyl-1,4-Hexanedione with Ammonia: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive technical guide for the synthesis of 2-methyl-5-phenylpyrrole through the Paal-Knorr condensation of 1-phenyl-1,4-hexanedione with ammonia. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth mechanistic insights, a detailed experimental procedure, and thorough characterization of the final product.

Introduction: The Significance of the Pyrrole Moiety and the Paal-Knorr Synthesis

The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged structure in medicinal chemistry and materials science. The Paal-Knorr pyrrole synthesis, first reported in the 1880s, remains one of the most straightforward and widely utilized methods for constructing the pyrrole nucleus.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to yield a substituted pyrrole.[1][3][4] The operational simplicity and generally high yields of the Paal-Knorr synthesis contribute to its enduring appeal in both academic and industrial research.[1]

This guide focuses on the synthesis of 2-methyl-5-phenylpyrrole, a valuable building block for the development of more complex molecules. The reaction of 1-phenyl-1,4-hexanedione with a source of ammonia, such as ammonium acetate in acetic acid, provides an efficient route to this target compound.

Reaction Mechanism and Rationale

The Paal-Knorr synthesis of 2-methyl-5-phenylpyrrole from 1-phenyl-1,4-hexanedione and ammonia proceeds through a well-established mechanism. The key steps are outlined below:

  • Amine Addition to a Carbonyl: The reaction is initiated by the nucleophilic attack of ammonia on one of the carbonyl groups of the 1-phenyl-1,4-hexanedione. This forms a hemiaminal intermediate.

  • Second Amine Addition and Cyclization: The nitrogen atom of the hemiaminal then undergoes an intramolecular nucleophilic attack on the second carbonyl group. This cyclization step is often the rate-determining step of the reaction.

  • Dehydration and Aromatization: The resulting five-membered ring intermediate contains two hydroxyl groups. A subsequent dehydration cascade, typically acid-catalyzed, eliminates two molecules of water to form the stable, aromatic pyrrole ring.

The use of ammonium acetate in glacial acetic acid serves a dual purpose: ammonium acetate acts as the ammonia source, while acetic acid catalyzes the reaction by protonating the carbonyl groups, thereby increasing their electrophilicity and facilitating the nucleophilic attack by the weakly basic ammonia.[3]

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product 1-Phenyl-1,4-hexanedione 1-Phenyl-1,4-hexanedione Hemiaminal Hemiaminal Intermediate 1-Phenyl-1,4-hexanedione->Hemiaminal + NH₃ Ammonia NH₃ Ammonia->Hemiaminal Cyclic_Intermediate Cyclic Dihydroxytetrahydropyrrole Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole 2-Methyl-5-phenylpyrrole Cyclic_Intermediate->Pyrrole - 2H₂O (Dehydration)

Caption: Paal-Knorr synthesis of 2-methyl-5-phenylpyrrole.

Experimental Protocol

This protocol details the synthesis of 2-methyl-5-phenylpyrrole from 1-phenyl-1,4-hexanedione and ammonium acetate.

Materials and Equipment
Reagent/MaterialGradeSupplier
1-Phenyl-1,4-hexanedione≥97%Commercially Available
Ammonium Acetate≥98%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/A
Brine (Saturated NaCl Solution)Laboratory PreparedN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Round-bottom flask100 mLStandard laboratory supplier
Reflux condenserStandard laboratory supplier
Magnetic stirrer and stir barStandard laboratory supplier
Heating mantleStandard laboratory supplier
Separatory funnel250 mLStandard laboratory supplier
Rotary evaporatorStandard laboratory supplier
Glass column for chromatographyStandard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel coatedStandard laboratory supplier
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1-phenyl-1,4-hexanedione (e.g., 10 mmol, 1.90 g) and ammonium acetate (e.g., 30 mmol, 2.31 g).

  • Solvent Addition: Add glacial acetic acid (e.g., 20 mL) to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 9:1 v/v). The disappearance of the starting material spot indicates the completion of the reaction. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice water (approximately 100 mL).

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a 250 mL separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 2-methyl-5-phenylpyrrole can be purified by either column chromatography or recrystallization.

  • Column Chromatography:

    • Prepare a silica gel column using a non-polar eluent (e.g., hexane).

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity) to isolate the pure product.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Characterization of 2-Methyl-5-Phenylpyrrole

The identity and purity of the synthesized 2-methyl-5-phenylpyrrole should be confirmed by spectroscopic methods.

Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.0 (br s, 1H, NH), 7.5-7.2 (m, 5H, Ar-H), 6.5 (t, 1H, pyrrole-H), 6.0 (t, 1H, pyrrole-H), 2.3 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~135 (Ar-C), ~130 (pyrrole-C), ~129 (Ar-CH), ~127 (Ar-CH), ~125 (Ar-CH), ~108 (pyrrole-CH), ~106 (pyrrole-CH), ~13 (CH₃)
FT-IR (KBr or neat)ν (cm⁻¹): ~3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1600, 1490, 1450 (Aromatic C=C stretch), ~750, 690 (Ar C-H bend)
Mass Spectrometry (EI)m/z (%): 157 (M⁺, 100), 142, 115, 77

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.

Potential Side Reactions and Troubleshooting

While the Paal-Knorr synthesis is generally a high-yielding reaction, some side reactions can occur:

  • Furan Formation: Under strongly acidic conditions (pH < 3), the competing Paal-Knorr furan synthesis can become significant, leading to the formation of 2-methyl-5-phenylfuran as a byproduct.[1] Maintaining a weakly acidic to neutral pH is crucial to favor pyrrole formation.

  • Polymerization: Pyrroles can be susceptible to polymerization under strongly acidic conditions. Using a milder acid catalyst or a shorter reaction time can help to minimize this.

  • Incomplete Reaction: If the reaction does not go to completion, unreacted 1-phenyl-1,4-hexanedione will remain. This can be addressed by increasing the reaction time or the amount of ammonium acetate.

Troubleshooting: If the yield is low, ensure that the reagents are of high purity and that the reaction is carried out under anhydrous conditions until the workup step. The neutralization step should be performed carefully to avoid hydrolysis of any intermediates.

Conclusion

The Paal-Knorr synthesis provides a robust and efficient method for the preparation of 2-methyl-5-phenylpyrrole from readily available starting materials. This application note offers a detailed and reliable protocol for researchers in organic synthesis and medicinal chemistry. By understanding the underlying mechanism and potential pitfalls, scientists can effectively utilize this classic reaction to access valuable pyrrole-containing building blocks for a wide range of applications.

References

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Cogent Chemistry, 4(1), 1531535. [Link]

  • MBB College. (n.d.). When an enolizable 1,4-diketone is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Paal-Knorr synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Paal–Knorr synthesis. [Link]

  • SynArchive. (2024). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

Sources

Synthesis of 2-Ethyl-5-phenyl-1H-pyrrole from nitrodienes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 2-Ethyl-5-phenyl-1H-pyrrole from Nitrodienes

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of this compound, a valuable scaffold in medicinal chemistry and materials science. The described methodology leverages a modern and efficient palladium-catalyzed reductive cyclization of a readily prepared nitrodiene precursor. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, characterization data, and expert commentary to ensure successful synthesis and validation.

Introduction: The Significance of Phenylpyrroles

The pyrrole nucleus is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. Among its derivatives, the 2,5-disubstituted phenylpyrroles are of particular importance. This structural class is exemplified by commercial antifungal agents like fludioxonil, which are synthetic analogs of the natural antibiotic pyrrolnitrin.[1] The substitution pattern on the pyrrole ring is critical for modulating biological activity and material properties, making the development of robust synthetic routes to specifically substituted pyrroles a key objective in organic chemistry.

Traditionally, methods like the Paal-Knorr or Knorr pyrrole syntheses have been workhorses in the field.[2] However, these often require harsh conditions or have limited substrate scope. More contemporary methods offer greater flexibility and efficiency. The Barton-Zard reaction, for instance, provides access to a wide range of pyrroles from nitroalkenes and isocyanoacetates.[3][4][5]

This guide focuses on an alternative, powerful strategy: the synthesis of 2,5-disubstituted pyrroles via the reductive cyclization of conjugated nitrodienes.[6] We present a detailed protocol for the synthesis of this compound, starting from the construction of the key (1E,3E)-4-nitro-1-phenylhexa-1,3-diene intermediate. This pathway is notable for its good yields and the accessibility of its starting materials.[6]

Reaction Principle and Mechanism

The overall synthetic strategy involves two main stages:

  • Synthesis of the Nitrodiene Precursor: A two-step sequence involving a cross-aldol condensation followed by a Henry (nitroaldol) condensation to build the required (1E,3E)-4-nitro-1-phenylhexa-1,3-diene.[6]

  • Reductive Cyclization: A palladium-catalyzed reaction where the nitro group is reduced in the presence of carbon monoxide (CO), initiating a cyclization cascade to form the aromatic pyrrole ring.[6]

Mechanistic Rationale

The cornerstone of this synthesis is the palladium-catalyzed reductive cyclization. While the precise mechanism is complex, it is proposed to proceed through the following key stages, as outlined in related studies[6]:

  • Reduction of the Nitro Group: The palladium catalyst, in a low oxidation state, coordinates to the nitrodiene. In the presence of a reductant like carbon monoxide, the nitro group is reduced, likely to a nitroso intermediate or further to a nitrene-like species.

  • Nucleophilic Attack & Cyclization: The reduced nitrogen species becomes highly nucleophilic and attacks the terminal carbon of the conjugated diene system in a 5-endo-trig cyclization.

  • Aromatization: The resulting pyrroline intermediate undergoes subsequent dehydration and tautomerization to furnish the thermodynamically stable aromatic pyrrole ring. Carbon monoxide is oxidized to carbon dioxide, which is the sole stoichiometric byproduct of the reduction process.[6]

This mechanistic pathway highlights the elegance of the transformation, where a single catalytic cycle orchestrates reduction, C-N bond formation, and aromatization to build the complex heterocyclic target.

Reductive_Cyclization_Mechanism cluster_0 Key Mechanistic Steps START Nitrodiene + Pd(0) Catalyst STEP1 Reduction of Nitro Group (Reductant: CO) START->STEP1 Coordination STEP2 Formation of Reactive Nitrogen Intermediate STEP1->STEP2 e.g., to Nitroso STEP3 Intramolecular Nucleophilic Attack (Cyclization) STEP2->STEP3 5-endo-trig STEP4 Dehydration & Aromatization STEP3->STEP4 Forms Pyrroline END This compound STEP4->END Expulsion of H2O

Caption: Proposed mechanistic pathway for the Pd-catalyzed reductive cyclization.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves the use of carbon monoxide, a toxic gas, and requires a high-pressure reactor. All operations must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part A: Synthesis of (1E,3E)-4-Nitro-1-phenylhexa-1,3-diene (Precursor)

This precursor is synthesized via a two-step process from commercially available reagents.

Step A1: Synthesis of (E)-1-Phenylpent-1-en-3-one

  • To a stirred solution of benzaldehyde (1.0 equiv) and 2-butanone (1.5 equiv) in ethanol, add a 10% aqueous solution of sodium hydroxide (0.2 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the mixture with dilute HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated ketone.

Step A2: Henry Condensation to form the Nitrodiene

  • Dissolve the (E)-1-phenylpent-1-en-3-one (1.0 equiv) from the previous step and nitroethane (1.2 equiv) in methanol.

  • Add a solution of sodium methoxide in methanol (0.5 equiv) dropwise at room temperature.

  • Stir the mixture for 24 hours.

  • Acidify the reaction mixture with acetic acid, which will lead to both neutralization and dehydration of the intermediate nitro-alcohol.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting crude nitrodiene is often used in the next step without further purification, or it can be purified by chromatography if necessary.

Part B: Synthesis of this compound

This protocol is adapted from established procedures for the reductive cyclization of nitrodienes.[6]

Table 1: Reagents and Reaction Conditions

ParameterValueNotes
Reactant
Nitrodiene Precursor1.0 equiv (e.g., 1 mmol, 203 mg)From Part A
Catalyst System
[Pd(Phen)₂][BF₄]₂2 mol%Palladium catalyst
4,7-Dimethoxy-1,10-phenanthroline16 mol%Ligand
Reagents & Solvent
Triethylamine (Et₃N)4.0 equivBase
Acetonitrile (MeCN)5 mLAnhydrous solvent
Carbon Monoxide (CO)5 barReductant
Reaction Conditions
Temperature150 °C
Time3 hours
ReactorHigh-pressure autoclaveRequired for CO pressure

Step-by-Step Procedure:

  • Reactor Setup: To a glass liner of a high-pressure autoclave, add the (1E,3E)-4-nitro-1-phenylhexa-1,3-diene (1.0 equiv), [Pd(Phen)₂][BF₄]₂ (0.02 equiv), and 4,7-dimethoxy-1,10-phenanthroline (0.16 equiv).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (5 mL) and triethylamine (4.0 equiv) to the liner.

  • Assembly and Purge: Seal the autoclave. Purge the system three times with nitrogen gas, followed by three purges with carbon monoxide.

  • Pressurization and Heating: Pressurize the reactor to 5 bar with carbon monoxide. Begin stirring and heat the reaction mixture to 150 °C.

  • Reaction: Maintain the reaction at 150 °C for 3 hours. Monitor the pressure to ensure vessel integrity.

  • Cooling and Depressurization: After 3 hours, cool the reactor to room temperature. Carefully and slowly vent the excess carbon monoxide in a fume hood.

  • Work-up: Open the reactor and transfer the reaction mixture to a round-bottom flask. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 98:2 to 90:10).

  • Isolation and Characterization: Combine the fractions containing the product (identified by TLC) and evaporate the solvent to yield this compound as a solid or oil. Determine the yield and characterize the product.

Workflow and Data Characterization

The overall process from starting materials to the final, purified product is summarized in the workflow diagram below.

Synthesis_Workflow cluster_Precursor Precursor Synthesis cluster_Cyclization Pyrrole Formation & Purification Aldol Benzaldehyde + 2-Butanone (Aldol Condensation) Ketone (E)-1-Phenylpent-1-en-3-one Aldol->Ketone Henry Ketone + Nitroethane (Henry Reaction) Ketone->Henry Nitrodiene (1E,3E)-4-Nitro-1-phenylhexa-1,3-diene Henry->Nitrodiene Cyclization Pd-Catalyzed Reductive Cyclization (5 bar CO, 150°C) Nitrodiene->Cyclization Key Reactant Crude Crude Product Mixture Cyclization->Crude Purification Column Chromatography Crude->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Expected Results and Characterization
  • Yield: Moderate to good yields are expected for this reaction, typically in the range of 70-85%, based on similar transformations.[6]

  • Appearance: The final product is expected to be an off-white to pale yellow solid or a viscous oil.

  • Spectroscopic Analysis: The structure of the synthesized this compound must be confirmed using standard spectroscopic methods. The expected data are as follows:

Table 2: Expected Spectroscopic Data

TechniqueCharacteristic SignalExpected Value/Observation
¹H NMR N-H proton (pyrrole)δ ~8.0-8.5 ppm (broad singlet)[7]
Phenyl protonsδ ~7.2-7.6 ppm (multiplet, 5H)
Pyrrole protons (H-3, H-4)δ ~6.0-6.8 ppm (two distinct multiplets, 1H each)[7]
Ethyl -CH₂-δ ~2.7 ppm (quartet, J ≈ 7.6 Hz, 2H)
Ethyl -CH₃δ ~1.3 ppm (triplet, J ≈ 7.6 Hz, 3H)
¹³C NMR Phenyl C (ipso)δ ~133 ppm
Pyrrole C-2, C-5δ ~130-135 ppm (quaternary carbons)
Phenyl C (aromatic)δ ~125-129 ppm
Pyrrole C-3, C-4δ ~105-110 ppm
Ethyl -CH₂-δ ~22 ppm
Ethyl -CH₃δ ~14 ppm
FT-IR N-H stretch~3400 cm⁻¹ (broad)
C-H stretch (aromatic)~3100-3000 cm⁻¹
C-H stretch (aliphatic)~2970-2850 cm⁻¹
Mass Spec (EI) Molecular Ion [M]⁺m/z = 185.10

Note: NMR chemical shifts are reported in ppm relative to TMS and can vary slightly based on the deuterated solvent used (e.g., CDCl₃ or DMSO-d₆).[7]

Field Insights and Troubleshooting

  • Purity of Nitrodiene: The purity of the nitrodiene precursor can impact the efficiency of the cyclization. While it can often be used crude, purification by chromatography may be necessary if yields are low or if significant side products are observed.

  • Catalyst and Ligand Quality: Palladium catalysts can be sensitive to air and moisture. Ensure the catalyst and ligand are handled under an inert atmosphere (e.g., in a glovebox) for best results.

  • Carbon Monoxide Pressure: The pressure of CO is critical. Lower pressures may result in incomplete reaction or lower yields, while excessively high pressures pose a safety risk and may not improve the outcome. The 5 bar pressure is an optimized starting point.[6]

  • Reaction Temperature: The reaction requires high temperature (150 °C) to proceed efficiently. Ensure the heating apparatus is well-calibrated. Lower temperatures will likely lead to sluggish or incomplete conversion.

  • Purification Challenges: 2,5-disubstituted pyrroles can sometimes be sensitive to strong acid. When performing silica gel chromatography, it is advisable to use a neutral grade of silica or to add a small amount of triethylamine (~0.5%) to the eluent to prevent product degradation on the column.

Conclusion

This application note details a robust and effective method for the synthesis of this compound from a custom-synthesized nitrodiene. The palladium-catalyzed reductive cyclization offers a powerful alternative to classical methods, providing good yields with carbon dioxide as the only byproduct. By providing a detailed protocol, mechanistic context, and practical troubleshooting advice, this guide serves as a valuable resource for chemists seeking to synthesize this and related 2,5-disubstituted pyrroles for applications in drug discovery and materials science.

References

  • Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications, (16), 1098-1100. (URL: [Link])

  • Ballini, R., et al. (2017). 2-(2-Nitroalkyl)pyrroles: Synthesis and Practical Applications. Organic & Biomolecular Chemistry. (URL: [Link])

  • Pharma guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. (URL: [Link])

  • Shimizu, K., et al. (2016). Synthesis of pyrroles via dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols by supported platinum catalysts. ResearchGate. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. (URL: [Link])

  • Bakherad, M., et al. (2022). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Molecules. (URL: [Link])

  • Wikipedia. (n.d.). Pyrrole. (URL: [Link])

  • All About Chemistry. (2020). Barton-Zard Pyrrole Synthesis. (URL: [Link])

  • Cera, G., et al. (2018). A novel synthetic methodology for pyrroles from nitrodienes. European Journal of Organic Chemistry. (URL: [Link])

  • ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. (URL: [Link])

  • Lalève, A., & Fillinger, S. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in Microbiology. (URL: [Link])

Sources

Application Note: Pt/C Catalyzed Synthesis of 2-Ethyl-5-Phenylpyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a sustainable, high-efficiency protocol for the synthesis of 2-ethyl-5-phenylpyrrole using heterogeneous Platinum on Carbon (Pt/C) catalysis.[1] Unlike traditional Paal-Knorr syntheses that require sensitive 1,4-dicarbonyl precursors, this method utilizes stable, commercially available 1,2-aminoalcohols and secondary alcohols . The reaction proceeds via an acceptorless dehydrogenative coupling (ADC) mechanism, generating molecular hydrogen and water as the only byproducts. This "green" methodology offers high atom economy, simplified workup, and catalyst reusability, making it highly suitable for pharmaceutical intermediate synthesis.

Scientific Foundation & Mechanism

The "Borrowing Hydrogen" Strategy

The core of this transformation is the Acceptorless Dehydrogenative Coupling (ADC) . The Pt/C catalyst serves a dual function: it dehydrogenates the alcohol to a reactive ketone intermediate and subsequently dehydrogenates the cyclic intermediate to aromatize the final pyrrole ring.

Mechanistic Pathway[3]
  • Dehydrogenation: Pt/C catalyzes the dehydrogenation of 1-phenylethanol to acetophenone, releasing H₂.

  • Condensation: The in-situ generated acetophenone undergoes intermolecular condensation with 2-amino-1-butanol .

  • Cyclization: Intramolecular condensation occurs between the amino group and the carbonyl (or in-situ generated aldehyde from the amino alcohol), closing the ring.

  • Aromatization: The final oxidative dehydrogenation step, driven by Pt/C, establishes the aromatic pyrrole system.

Reaction Scheme & Signaling Pathway

The following diagram illustrates the catalytic cycle and reactive intermediates.

G Substrate1 1-Phenylethanol Intermediate1 Acetophenone (In-situ) Substrate1->Intermediate1 -H₂ (Pt/C) Substrate2 2-Amino-1-butanol Intermediate2 Imine Intermediate Intermediate1->Intermediate2 + Substrate 2 (Condensation) Intermediate3 Cyclic Amine Intermediate2->Intermediate3 Cyclization (-H₂O) Product 2-Ethyl-5-phenylpyrrole Intermediate3->Product Aromatization -H₂ (Pt/C) Catalyst Pt/C Catalyst (Dehydrogenation) Catalyst->Substrate1 Catalyst->Intermediate3 Byproduct H₂ + H₂O

Caption: Mechanistic flow of Pt/C catalyzed acceptorless dehydrogenative synthesis of 2-ethyl-5-phenylpyrrole.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Precursor A 1-Phenylethanol (>98%)Carbon source (Phenyl ring)
Precursor B 2-Amino-1-butanol (>98%)Nitrogen/Carbon source (Ethyl/Pyrrole core)
Catalyst 5 wt% Pt/C (Degussa type or similar)Dehydrogenation catalyst
Base Potassium tert-butoxide (KOtBu)Promotes condensation
Solvent o-Xylene (Anhydrous)High-boiling medium (bp ~144°C)
Reactor Schlenk tube or 3-neck flaskAllows inert gas flow & reflux
Detailed Procedure

Step 1: Catalyst Activation & Loading

  • Safety Note: Dry Pt/C is pyrophoric. Handle under inert atmosphere or keep wet with water/solvent until use.

  • Weigh Pt/C (0.1 mol% Pt relative to substrate) and KOtBu (1.1 equivalents) into a dry Schlenk tube equipped with a magnetic stir bar.

  • Tip: If using wet Pt/C (50% H₂O), account for the water weight and ensure the system is purged thoroughly.

Step 2: Reagent Addition

  • Add 1-phenylethanol (1.0 mmol) and 2-amino-1-butanol (1.0 mmol) to the flask.

  • Add o-Xylene (3.0 mL) as the solvent.

  • Note: Concentration is critical. A concentration of ~0.3–0.5 M helps favor intermolecular coupling over polymerization.

Step 3: Reaction (Dehydrogenative Reflux)

  • Connect the flask to a reflux condenser.

  • Fit the top of the condenser with an inert gas bubbler (Argon or Nitrogen).

  • Crucial: The system must be an open system (via bubbler) to allow the escape of generated Hydrogen gas (H₂). Do not seal the vessel.

  • Heat the mixture to reflux (bath temp ~140–150°C) with vigorous stirring.

  • Time: Reaction typically reaches completion in 12–24 hours . Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS.

Step 4: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to recover the Pt/C catalyst. Wash the pad with Ethyl Acetate (3 x 10 mL).

    • Recycling: The recovered catalyst can be washed with water/ethanol, dried, and reused.

  • Extraction: Wash the combined organic filtrate with water (2 x 15 mL) to remove salts and unreacted amino alcohol.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient, typically 95:5 to 90:10).

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Combine: 1-Phenylethanol + 2-Amino-1-butanol + Pt/C + KOtBu in Xylene Start->Mix Reflux Reflux at 140°C (24h) Allow H₂ Escape Mix->Reflux Check Check Completion (TLC/GC) Reflux->Check Check->Reflux Incomplete Filter Filter Catalyst (Celite) Wash with EtOAc Check->Filter Complete Purify Column Chromatography (Hexane/EtOAc) Filter->Purify End Final Product: 2-Ethyl-5-phenylpyrrole Purify->End

Caption: Step-by-step workflow for the synthesis and purification of 2-ethyl-5-phenylpyrrole.

Results & Optimization Guide

Expected Yields & Screening Data

Based on optimized conditions reported in literature (e.g., Org. Chem. Front., 2016), the following trends are observed:

ParameterVariationOutcomeRecommendation
Catalyst Pt/C92% Yield Standard
Pd/C<40% YieldLower dehydrogenation activity
Rh/C<20% YieldPoor selectivity
Base KOtBuHigh Yield Standard (1.1 equiv)
K₂CO₃Low YieldToo weak for condensation
NaOHModerate YieldCan cause side reactions
Solvent XyleneHigh Yield Standard (Reflux)
TolueneModerate YieldTemp (110°C) is slightly low
DiglymeGood YieldHarder to remove
Troubleshooting Common Issues
  • Incomplete Conversion: Ensure the system is not sealed . H₂ gas must escape to drive the equilibrium forward (Le Chatelier's principle). If conversion stalls, purge the headspace with Argon to remove accumulated H₂.

  • Low Yield: Check the quality of KOtBu. It is hygroscopic; old/wet base significantly retards the condensation step.

  • Catalyst Poisoning: Ensure reagents are free of sulfur or amine impurities (other than the reactant) which might poison the Pt surface.

Safety & Handling

  • Pt/C Pyrophoricity: Dry Pt/C can ignite spontaneously in air, especially in the presence of organic vapors. Always keep the catalyst wet or handle under inert gas. Dispose of used catalyst in a dedicated waste container kept wet with water.

  • Hydrogen Evolution: Although the volume is small on a mmol scale, the reaction generates H₂ gas. Perform in a fume hood away from ignition sources.

  • Base Handling: KOtBu is corrosive and moisture-sensitive. Wear gloves and handle quickly to minimize exposure to air.

References

  • Shimizu, K., Siddiki, S. M. A. H., Touchy, A. S., & Chaudhari, C. (2016).[2][3] Synthesis of 2,5-disubstituted pyrroles via dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols by supported platinum catalysts. Organic Chemistry Frontiers, 3(9), 1100-1105.

  • Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143).

  • Extance, A. (2011). Pt/C Catalysis for Green Synthesis. Chemistry World.

Sources

Preparation of kinase inhibitors using pyrrole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2024-05 Topic: Precision Synthesis of Pyrrole-Indolinone Kinase Inhibitors Case Study: Late-Stage Assembly of Sunitinib Analogs via Pyrrole Intermediates

Executive Summary

This guide details the synthetic architecture of pyrrole-indolinone kinase inhibitors, a class of small molecules exemplified by Sunitinib (Sutent®). These compounds function as multi-targeted receptor tyrosine kinase (RTK) inhibitors, primarily targeting VEGFR2, PDGFR


, and KIT.[1]

For medicinal chemists, the pyrrole moiety is not merely a structural spacer; it is a critical "hinge-binder" that establishes hydrogen bond networks within the ATP-binding pocket. This Application Note focuses on the two most failure-prone steps in their preparation: the regioselective formylation of the pyrrole core and the stereoselective condensation with oxindole scaffolds.

Structural Rationale & Retrosynthesis

The "Z-Isomer Lock" Principle The biological potency of pyrrole-indolinone inhibitors relies on the thermodynamic stability of the Z-isomer. This configuration is locked by an intramolecular hydrogen bond between the pyrrole N-H and the oxindole carbonyl oxygen. Synthetic protocols must favor this isomer to avoid costly downstream photo-isomerization steps.

Retrosynthetic Analysis The convergent strategy disconnects the central olefinic bond, revealing two key precursors: the nucleophilic oxindole and the electrophilic pyrrole carbaldehyde.

Retrosynthesis cluster_SAR SAR Critical Features Target Target: Sunitinib Analog (Z-Isomer) Disconnection Disconnection (Knoevenagel Condensation) Target->Disconnection Fragment1 Nucleophile: 5-Fluoroindolin-2-one Disconnection->Fragment1 Fragment2 Electrophile: 5-Formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylic acid Disconnection->Fragment2 SAR_Note Pyrrole NH: H-Bond Donor (Hinge) Oxindole C=O: H-Bond Acceptor

Figure 1: Retrosynthetic disconnection of the pyrrole-indolinone scaffold showing the convergent assembly strategy.

Detailed Protocols

Protocol A: Regioselective Vilsmeier-Haack Formylation

Objective: Introduction of an aldehyde moiety at the C5 position of the pyrrole ring. Challenge: Pyrroles are electron-rich and prone to polymerization in acidic media. The Vilsmeier reagent must be prepared ex situ or under strict temperature control.

Materials:

  • 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (Starting Material)

  • Phosphorus oxychloride (

    
    )
    
  • N,N-Dimethylformamide (DMF) - Anhydrous

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reagent Formation (The "Vilsmeier Salt"):

    • In a flame-dried flask under Argon, charge DMF (3.0 equiv). Cool to 0°C.

    • Add

      
       (1.1 equiv) dropwise over 20 minutes. Critical: Do not allow temperature to exceed 5°C. The solution will turn viscous/yellow as the chloroiminium ion forms.
      
    • Stir at 0°C for 30 minutes.

  • Substrate Addition:

    • Dissolve the pyrrole substrate in minimal DCM.

    • Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.

    • Expert Insight: Steric bulk at positions 2 and 4 directs formylation to the open C5 position. If C2 is unsubstituted, a mixture of isomers will occur.

  • Reaction & Hydrolysis:

    • Warm to room temperature and reflux (approx. 40°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Quench: Pour the reaction mixture into crushed ice/sodium acetate solution (pH buffer ~8). Do not use strong base immediately, as it may degrade the ring.

    • Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation:

    • Filter the resulting precipitate. Recrystallize from Ethanol.

Validation Checkpoint:

  • 1H NMR (DMSO-d6): Look for the distinct aldehyde singlet at

    
     9.5–10.0 ppm. Absence of this peak indicates incomplete hydrolysis.
    
Protocol B: Stereoselective Aldol-Knoevenagel Condensation

Objective: Coupling the pyrrole aldehyde to the oxindole to form the final inhibitor. Challenge: Ensuring the Z-geometry and preventing side reactions (aldol addition without dehydration).

Materials:

  • 5-Fluoroindolin-2-one (1.0 equiv)

  • Pyrrole-5-carbaldehyde intermediate (from Protocol A, 1.0 equiv)

  • Piperidine (0.1 equiv, Catalyst)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Setup:

    • Suspend the oxindole and pyrrole aldehyde in Ethanol (10 mL/g of substrate).

    • Add Piperidine (catalytic amount). Note: Pyrrolidine can be used as a substitute if reaction kinetics are slow.

  • Reflux:

    • Heat the mixture to 78°C (Reflux) for 3–5 hours.

    • Visual Indicator: The reaction typically shifts color from pale yellow to deep orange/red as the conjugated system extends.

  • Workup (The "Crash-Out" Method):

    • Cool the mixture slowly to room temperature, then to 4°C. The Z-isomer is generally less soluble and will precipitate.

    • Filter the solids and wash with cold Ethanol followed by Hexane.

    • Purification: If purity is <98% by HPLC, recrystallize from EtOH/DMSO (9:1).

Data Analysis: Solvent & Catalyst Effects Table 1: Optimization of Condensation Conditions

SolventBase (Cat.)[2]Temp (°C)Yield (%)Z/E RatioNotes
Ethanol Piperidine 78 88 >95:5 Standard Protocol (Recommended)
MethanolKOH657280:20Strong base promotes side reactions
ToluenePTSA (Acid)1106560:40Acid catalysis yields poor stereocontrol
WaterNone1004090:10"Green" but low solubility limits yield

Experimental Workflow & Quality Control

The following diagram illustrates the logical flow from raw materials to the final API, highlighting critical decision nodes.

Workflow cluster_Step1 Step 1: Formylation cluster_Step2 Step 2: Coupling Start Pyrrole SM Vilsmeier DMF / POCl3 (0°C to 40°C) Start->Vilsmeier Hydrolysis Ice/NaOAc Quench Vilsmeier->Hydrolysis Aldehyde Pyrrole-CHO (Intermediate) Hydrolysis->Aldehyde >90% Yield Condensation EtOH / Piperidine (Reflux) Aldehyde->Condensation Oxindole Oxindole SM Oxindole->Condensation Precipitation Cool & Filter Condensation->Precipitation Final Sunitinib Analog (Z-Isomer) Precipitation->Final HPLC >98%

Figure 2: Integrated synthetic workflow with critical process parameters (CPP).

Troubleshooting & Expert Insights

Issue: Polymerization of Pyrrole

  • Cause: Pyrroles are acid-sensitive. Excess heat during the addition of

    
     generates local hot spots.
    
  • Solution: Strictly maintain temperature <5°C during addition. Use a jacketed reactor for scales >10g.

Issue: Incomplete Condensation (Aldol Intermediate Stalling)

  • Cause: The reaction stops at the

    
    -hydroxy intermediate (aldol addition product) without dehydrating.
    
  • Solution: Extend reflux time or add a Dean-Stark trap (if using Toluene) to remove water, driving the equilibrium toward the olefin. However, Ethanol/Piperidine usually suffices due to the precipitation of the product driving the equilibrium.

Issue: Z/E Isomerization

  • Detection: E-isomers often appear as minor peaks in HPLC and have distinct NMR shifts for the vinylic proton.

  • Remediation: Isomerization to the thermodynamic Z-form can often be achieved by heating the solid in Ethanol with a trace of acid (HCl) or simply by prolonged reflux, allowing the H-bond "lock" to form.

References

  • Sunitinib Synthesis & Optimization

    • Title: An improved synthesis of sunitinib malate via a solvent-free decarboxylation process.[3]

    • Source: ResearchG
    • URL:[Link]

  • Vilsmeier-Haack Mechanism

    • Title: Vilsmeier-Haack Reaction - Mechanism and Applic
    • Source: Chemistry Steps.[2][4][5][6]

    • URL:[Link]

  • Kinase Inhibitor SAR

    • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Aldol Condensation Protocols

    • Title: Aldol Reaction and Condensation of Ketones and Aldehydes.[2][7][8][9]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-5-phenyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for Paal-Knorr Cyclization Target Molecule: 2-Ethyl-5-phenyl-1H-pyrrole Primary Precursor: 1-Phenylhexane-1,4-dione

Introduction: The Chemistry of Your Failure

If you are reading this, you are likely staring at a flask of black, viscous tar rather than the crystalline or light oil pyrrole you expected. Do not panic.

The synthesis of This compound via the Paal-Knorr reaction is chemically robust but operationally fragile. The electron-rich nature of the resulting pyrrole makes it highly susceptible to oxidative polymerization ("pyrrole red/black") when exposed to air, light, or acidic impurities. Furthermore, the 1,4-diketone precursor (1-phenylhexane-1,4-dione) is prone to Furanyl-cyclization if the ammonia source is insufficient.

This guide moves beyond standard literature to address the causality of low yields.

Module 1: The "Golden" Protocol (Iodine-Catalyzed)

Stop using p-Toluenesulfonic acid (p-TSA) or refluxing Acetic Acid. Harsh Brønsted acids are the primary cause of polymerization in this specific synthesis. The current field-standard for high-yield (85-95%) synthesis of acid-sensitive pyrroles is Molecular Iodine (


) catalysis  under solvent-free or mild conditions.
Why this works:

Iodine acts as a mild Lewis acid that activates the carbonyl oxygens without creating a low-pH environment that triggers polymerization. It also serves as a mild dehydrating agent.

Optimized Protocol
ParameterConditionRationale
Precursor 1-Phenylhexane-1,4-dione (1.0 equiv)Must be >98% pure by GC/NMR.
Amine Source Ammonium Acetate (

) (1.2 - 1.5 equiv)
Excess ensures Pyrrole favored over Furan.
Catalyst Molecular Iodine (

) (5 mol%)
Mild activation; avoids "tar" formation.
Solvent None (Solid-phase mixing) or EthanolSolvent-free maximizes concentration; Ethanol is green alternative.
Time/Temp Stir at r.t. for 2-4h (monitor TLC)High heat is unnecessary and deleterious.
Step-by-Step Workflow
  • Mix: In a round-bottom flask, combine 1-phenylhexane-1,4-dione (10 mmol) and ammonium acetate (15 mmol).

  • Catalyze: Add molecular iodine (0.5 mmol, ~126 mg).

  • React: Stir the mixture vigorously at room temperature. The mixture will likely liquefy (eutectic melt) or become a slurry.

  • Quench: After TLC indicates consumption of diketone, add 10% aqueous

    
     (Sodium Thiosulfate) to quench the iodine (color changes from dark purple/brown to pale).
    
  • Extract: Extract with Ethyl Acetate (

    
     mL).
    
  • Dry: Dry organic layer over

    
     (Sodium Sulfate). Do not use 
    
    
    
    (too acidic).

Module 2: Troubleshooting & Diagnostics

Visualizing the Failure Pathways

The following diagram illustrates the mechanistic decision points where yield is lost.

PaalKnorr_Troubleshooting Start Start: 1-Phenylhexane-1,4-dione + Ammonium Source Check_pH Check pH / Catalyst Start->Check_pH Path_Acid Strong Acid (p-TSA/HCl) Reflux Check_pH->Path_Acid Traditional Path_Iodine Lewis Acid (I2/Montmorillonite) Room Temp Check_pH->Path_Iodine Recommended Intermed_Hemiaminal Intermediate: Hemiaminal Path_Acid->Intermed_Hemiaminal Result_Polymer FAILURE: Black Tar (Polymerization) Path_Acid->Result_Polymer Acid Sensitive Path_Iodine->Intermed_Hemiaminal Result_Furan FAILURE: 2-Ethyl-5-phenylfuran Intermed_Hemiaminal->Result_Furan Low NH3 Equiv or High Temp Result_Pyrrole SUCCESS: This compound Intermed_Hemiaminal->Result_Pyrrole Dehydration Purification Purification Step Result_Pyrrole->Purification Purification->Result_Pyrrole Basic Alumina + Inert Gas Oxidation Air Oxidation (Red/Black Oil) Purification->Oxidation Acidic Silica or Air Exposure

Caption: Mechanistic flow of Paal-Knorr synthesis highlighting critical failure nodes (Polymerization vs. Furan formation).

FAQ: Troubleshooting Specific Symptoms

Q1: My product turns black on the rotary evaporator.

  • Diagnosis: Acid-catalyzed oxidative polymerization.

  • The Fix: Your crude mixture likely contains residual acid or iodine.

    • Ensure the Sodium Thiosulfate quench was effective (iodine color gone).

    • Add a trace amount of Triethylamine (

      
      )  (0.1%) to your rotary evaporator solvent to buffer the solution.
      
    • Never heat the water bath above 40°C for electron-rich pyrroles.

Q2: I isolated a product, but NMR shows it's the Furan (2-ethyl-5-phenylfuran).

  • Diagnosis: Ammonia starvation. The Paal-Knorr reaction competes between forming a Furan (from dehydration of the enol) and a Pyrrole (from the amine). If ammonia is limiting or volatile, the thermodynamics favor the Furan.

  • The Fix:

    • Switch from Ammonium Chloride to Ammonium Acetate .

    • Increase equivalents to 1.5 - 2.0 .

    • Seal the reaction vessel to prevent ammonia gas escape.

Q3: The reaction stalls at 50% conversion.

  • Diagnosis: Water poisoning. The reaction produces 2 moles of water per mole of pyrrole.[1] This is an equilibrium process.

  • The Fix:

    • Add Molecular Sieves (3Å or 4Å) to the reaction mixture to scavenge water.

    • If using solvent (Ethanol/Toluene), use a Dean-Stark trap (only if reflux is absolutely necessary, which I advise against).

Module 3: Purification & Storage (Critical)

This is where 60% of yields are lost. 2,5-disubstituted pyrroles are reasonably stable, but they will degrade on acidic silica gel.

The "Neutralized" Column Protocol
  • Stationary Phase: Use Neutral Alumina (Brockmann Grade II or III) instead of Silica Gel.

  • If you MUST use Silica: You must deactivate it.

    • Slurry the silica in Hexanes containing 1% Triethylamine.

    • Run this solvent through the column before loading your sample.

    • This neutralizes the acidic sites (

      
      ) that catalyze polymerization.
      
  • Eluent: Hexane/Ethyl Acetate gradients. Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can become slightly acidic over time.

Storage
  • State: Store under Argon or Nitrogen atmosphere.

  • Temp: -20°C (Freezer).

  • Stabilizer: For long-term storage of the oil, trace BHT (butylated hydroxytoluene) can inhibit radical oxidation.

Module 4: Precursor Synthesis Check

You cannot bake a good cake with rotten flour. If you synthesized the 1-phenylhexane-1,4-dione yourself (e.g., via Stetter reaction of Benzaldehyde + Ethyl Vinyl Ketone), check it rigorously.

  • Impurity: 1-phenyl-1,4-pentanedione (wrong regioisomer).

  • Impurity: Unreacted aldehyde.

  • Check: The dione must be a clean solid/oil. If it is dark brown before you even start the pyrrole synthesis, distill it or recrystallize it first.

References

  • Banik, B. K., Samajdar, S., & Basak, A. (2004). Microwave-Induced Stereoselective Synthesis of β-Lactams. Organic Process Research & Development.
  • Banik, B. K., et al. (2003).[2] Iodine-catalyzed Paal–Knorr synthesis of pyrroles. Tetrahedron Letters, 44(27), 5029-5031. Link

  • Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction. European Journal of Organic Chemistry, 2005(24), 5277-5288. Link

  • Amarnath, V., & Amarnath, K. (1995).[3] Intermediates in the Paal-Knorr Synthesis of Furans. Journal of Organic Chemistry, 60(2), 301-307. (Mechanistic proof of the cyclization pathways). Link

Sources

Technical Support Center: Solvent Selection for Recrystallization of Phenylpyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of phenylpyrroles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize phenylpyrrole scaffolds in their work. Achieving high purity is paramount for reliable downstream applications, and recrystallization remains one of the most powerful, economical, and scalable purification techniques.

This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific challenges of selecting a solvent system for the recrystallization of phenylpyrroles and troubleshooting common issues.

Part 1: Core Principles & Solvent Selection Strategy

This section addresses the foundational questions of solvent selection, tailored to the unique chemical properties of the phenylpyrrole core.

Q1: What are the ideal characteristics of a recrystallization solvent?

The efficacy of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1] The ideal solvent acts as a powerful purification tool by adhering to several key principles:

  • Steep Solubility Curve: The solvent should dissolve the phenylpyrrole sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[2][3][4] This temperature-dependent solubility is the primary driver for high recovery of the purified compound upon cooling.[2]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[2][5]

  • Chemical Inertness: The solvent must not react with the phenylpyrrole.[6] Phenylpyrroles are generally stable, but this is a critical consideration for more functionalized derivatives.

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying phase.[6]

  • Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of the phenylpyrrole to prevent the compound from melting in the hot solvent, a phenomenon known as "oiling out."[7]

Q2: How do the structural features of phenylpyrroles influence solvent choice?

Phenylpyrroles are aromatic heterocyclic compounds. Their structure—a fusion of a polar pyrrole ring and a nonpolar phenyl ring—results in a molecule of moderate overall polarity. This duality is the key to solvent selection.

  • Polarity: The "like dissolves like" principle is a useful starting point.[2] Due to their moderate polarity, solvents like ethanol, acetone, or ethyl acetate are often good initial candidates. Highly nonpolar solvents (e.g., hexane) or highly polar solvents (e.g., water) are less likely to be suitable as single solvents but are excellent candidates for mixed-solvent systems.

  • Hydrogen Bonding: The N-H bond in the pyrrole ring (for 2- or 3-phenylpyrroles) can act as a hydrogen bond donor. This suggests that protic solvents like alcohols (ethanol, methanol) could be effective.

  • Aromaticity: Both the phenyl and pyrrole rings offer π-systems. Aromatic solvents like toluene can sometimes be effective, though care must be taken as strong π-stacking interactions can sometimes lead to high solubility even at room temperature.[8]

Q3: What is the systematic workflow for selecting the best solvent system?

A systematic, small-scale screening approach is far more efficient than random guessing. This process minimizes the loss of valuable material and quickly identifies promising candidates.

Solvent_Selection_Workflow cluster_start cluster_screening Solvent Screening (Test Tubes) cluster_evaluation cluster_decision Crude Crude Phenylpyrrole (~20-30 mg) Test1 Test Solvent 1 (e.g., Ethanol) Crude->Test1 Add ~0.5 mL solvent Test2 Test Solvent 2 (e.g., Toluene) Crude->Test2 Add ~0.5 mL solvent Test3 Test Solvent 3 (e.g., Hexane) Crude->Test3 Add ~0.5 mL solvent Eval1 Evaluate at RT Test1->Eval1 Test2->Eval1 Test3->Eval1 Eval2 Evaluate when Hot Eval1->Eval2 If insoluble, heat to boil Mixed Consider Mixed Solvent System Eval1->Mixed Too soluble Eval3 Evaluate on Cooling Eval2->Eval3 If soluble, cool to RT Eval2->Mixed Insoluble Decision Select System Eval3->Decision Good crystals form Eval3->Mixed No crystals

Caption: Systematic workflow for selecting a recrystallization solvent.

Part 2: Experimental Protocols & Data

This section provides standardized procedures and data tables to guide your experimental work.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test multiple solvents using minimal compound.

  • Preparation: Place 20-30 mg of your crude phenylpyrrole into several small test tubes.

  • Solvent Addition (Room Temp): Add a solvent to the first test tube dropwise (start with ~0.5 mL). Agitate the mixture. Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature.

  • Heating: If the compound is not fully soluble at room temperature, heat the test tube gently in a sand bath or with a heat gun until the solvent boils. Add more solvent dropwise if necessary until the solid just dissolves. Record your observations.

  • Cooling: Allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod.[9][10] Afterwards, place the tube in an ice-water bath for 15-20 minutes.

  • Observation: Record the quantity and quality of the crystals formed (e.g., dense powder, long needles, large blocks).

  • Repeat: Repeat steps 2-5 for each candidate solvent.

Data Table 1: Solvent Screening Observations

Use a structured table to log your results for easy comparison.

SolventSolubility (Room Temp)Solubility (Boiling)Observations on Cooling (Quantity & Quality)
EthanolSparingly SolubleSolubleGood yield of fine white needles after icing.
TolueneSparingly SolubleSolubleSlow formation of small plates at RT.
HexaneInsolubleInsolubleInsoluble even when boiling.
Ethyl AcetateSolubleVery SolubleNo crystals formed, even after icing.
WaterInsolubleInsolubleN/A
Protocol 2: Mixed-Solvent Recrystallization

This technique is used when no single solvent is ideal. It pairs a "good" solvent (in which the compound is soluble) with a "bad" or "anti-solvent" (in which the compound is insoluble).[11][12]

  • Dissolution: Dissolve the crude phenylpyrrole in a minimal amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution just begins to turn cloudy (this is the point of saturation).[11][12][13]

  • Clarification: Add one or two drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

Data Table 2: Common Recrystallization Solvents

This table provides a quick reference for common laboratory solvents.

SolventBoiling Point (°C)PolarityNotes
Water100HighGood anti-solvent for many organics.[14]
Ethanol78HighA very common and effective solvent for moderately polar compounds.[14]
Methanol65HighSimilar to ethanol but more volatile.
Acetone56Medium-HighA strong solvent, often used in solvent pairs (e.g., with hexane).[14]
Ethyl Acetate77MediumGood for compounds with ester-like functionalities.[14]
Dichloromethane40MediumLow boiling point, useful for compounds that are heat-sensitive.
Toluene111LowGood for aromatic compounds, but high boiling point can be an issue.[8]
Hexane69LowA nonpolar solvent, often used as the anti-solvent in a pair.[14]

Part 3: Troubleshooting Guide (FAQs)

Even with a good plan, unexpected issues can arise. This section addresses the most common problems encountered during the recrystallization of phenylpyrroles.

Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

Cause: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point.[7] This is common if the compound is highly impure (leading to significant melting point depression) or if the solvent's boiling point is higher than the compound's melting point.[7] The resulting oil rarely forms pure crystals.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation temperature.[2][7]

  • Cool Slowly: Allow the solution to cool much more slowly. Rapid cooling increases the likelihood of oiling out.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or switch to a mixed-solvent system.[2][15]

Oiling_Out_Troubleshooting Start Compound 'Oiled Out' Step1 Re-heat to dissolve oil. Add 10-20% more solvent. Start->Step1 Step2 Allow to cool very slowly (e.g., in a warm water bath) Step1->Step2 Check1 Did crystals form? Step2->Check1 Success Success! Collect Crystals Check1->Success Yes Failure Problem Persists: Change Solvent System Check1->Failure No

Caption: Troubleshooting logic for when a compound "oils out."

Q2: No crystals are forming, even after the solution is cold. What should I do?

Cause: The solution is likely not supersaturated, or nucleation has not been initiated.[16] This can happen if too much solvent was used or if the solution is too clean (lacking nucleation sites).

Solutions (in order of application):

  • Scratch the Flask: Use a glass rod to vigorously scratch the inner surface of the flask at the air-liquid interface.[7][11] This creates microscopic scratches on the glass that can serve as nucleation sites for crystal growth.[9]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cold solution.[6][7] This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent (e.g., 20-30% of the volume) to increase the concentration of the phenylpyrrole.[7] Then, allow it to cool again.

  • Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice-water bath or a freezer for an extended period.

Q3: The crystals are colored, but the pure compound should be white. How can I fix this?

Cause: Highly colored, often conjugated, impurities are co-crystallizing with your product.

Solution: Use activated charcoal (decolorizing carbon).

  • Dissolve: Dissolve the impure, colored crystals in the minimum amount of hot recrystallization solvent.

  • Cool Slightly: Remove the solution from the heat source to prevent bumping.[11]

  • Add Charcoal: Add a very small amount of activated charcoal (1-2% of the solute's weight, or the amount on a spatula tip).[11] Activated charcoal has a high surface area that adsorbs large, flat, conjugated molecules responsible for color.[17]

  • Re-heat and Filter: Gently reheat the mixture to a boil for a few minutes. Perform a hot gravity filtration using a fluted filter paper to remove the charcoal.[11][18]

  • Crystallize: Allow the hot, colorless filtrate to cool and crystallize as usual.

Caution: Using too much charcoal will adsorb your desired product and significantly reduce your yield.[3][17]

Q4: My recovery yield is very low. How can I improve it?

Cause: Low recovery can result from several factors: using a large excess of solvent, premature crystallization during a hot filtration step, or selecting a solvent in which the compound has significant solubility even when cold.

Solutions:

  • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve your compound. Any excess will retain more of your product in the mother liquor upon cooling.

  • Prevent Premature Crystallization: When performing a hot filtration, pre-heat your funnel and filter paper by pouring some hot, pure solvent through it just before filtering your solution.[3][11] Using a stemless funnel also helps prevent clogging.[3][11]

  • Recover a Second Crop: The mother liquor (the filtrate after collecting your crystals) is saturated with your compound. You can often recover more material by boiling off a portion of the solvent from the mother liquor and cooling it again to get a "second crop" of crystals. Note that this second crop may be less pure than the first.

Q5: The crystals are very small or needle-like. How can I get larger crystals?

Cause: The rate of crystal growth significantly impacts crystal size. Rapid cooling leads to the rapid formation of many nucleation sites, resulting in a large number of small crystals.[16]

Solution: Slow down the cooling process.

  • Instead of moving the flask directly from the heat to the benchtop, allow it to cool slowly in an insulated container (e.g., wrap it in glass wool or place it in a beaker of hot water that is allowed to cool).

  • Avoid disturbing the flask as it cools. Mechanical agitation can create new nucleation sites.[19]

  • Slower crystal growth generally leads to larger and purer crystals as the molecules have more time to align properly in the crystal lattice, excluding impurities.[16]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Labster. (n.d.). Recrystallization Steps. Retrieved from [Link]

  • Chemistry Channel. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5C: Charcoal. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). 1-Phenylpyrrole. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]

  • North Carolina State University Department of Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Anbar College of Pharmacy. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Purification of Pyrroles from Unreacted 1,4-Diketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses a critical bottleneck in the Paal-Knorr pyrrole synthesis : the removal of unreacted 1,4-diketone starting material.

Because both the pyrrole product and the 1,4-diketone precursor often share similar lipophilicity (


 values) and lack distinct acidic/basic "handles" for simple aqueous extraction, standard silica chromatography often results in mixed fractions. This guide prioritizes chemical scavenging  and phase-selective derivatization  over brute-force chromatography to ensure high-purity isolation.

Module 1: Chemical Scavenging (The Gold Standard)

The Problem: The 1,4-diketone is chemically inert to mild acid/base washes. The Solution: Convert the diketone into a species with drastically different polarity or physical state using a chemoselective scavenger.

Method A: Polymer-Supported Hydrazine (Solid Phase Extraction)

This is the most robust method for high-value intermediates (


 mg scale). Hydrazine reacts selectively with 1,4-diketones to form dihydropyridazines  (or pyridazines upon oxidation). When attached to a polymer bead, the impurity is covalently bound to the solid phase and removed via filtration.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of DCM or THF.

  • Resin Calculation: Add Polymer-Supported Hydrazine (typically 2–3 mmol/g loading) at 2.0 equivalents relative to the estimated remaining diketone (determined by NMR integration).

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) at room temperature for 4–12 hours.

    • Tip: Mild heating (40°C) accelerates capture for sterically hindered diketones.

  • Filtration: Filter the suspension through a fritted glass funnel or a Celite pad.

  • Wash: Rinse the resin with 2 volumes of solvent to recover entrained product.

  • Result: The filtrate contains the pyrrole; the diketone remains trapped on the resin.

Method B: Solution-Phase Derivatization (The "Tag and Drag" Approach)

If resin is unavailable, use free hydrazine or a highly polar primary amine (e.g., 3-amino-1,2-propanediol) to convert the diketone into a highly polar byproduct that stays on the baseline during chromatography.

Protocol:

  • Add 5 equivalents of hydrazine hydrate (64% in water) to the crude reaction mixture (dissolved in Ethanol/DCM).

  • Stir for 2 hours.

  • Workup: Dilute with DCM and wash with water.

    • Outcome: The 1,4-diketone converts to a pyridazine derivative. While not always water-soluble, the pyridazine is significantly more polar than the pyrrole, creating a large

      
       for easy silica separation.
      

Module 2: Phase-Transfer & Solubility Methods

Applicability: Best for unhindered, low-molecular-weight diketones (e.g., 2,5-hexanedione). Limitation: Ineffective for bulky aryl-substituted diketones (e.g., 1,2-dibenzoylbenzene analogs).

Bisulfite Adduct Formation

Sodium bisulfite forms water-soluble sulfonate adducts with accessible ketones.

Protocol:

  • Dissolve crude mixture in a water-immiscible solvent (EtOAc or DCM).

  • Prepare a saturated aqueous solution of

    
      (freshly prepared).
    
  • Vigorously stir the organic layer with the bisulfite solution for 30–60 minutes.

    • Note: Simple shaking in a separatory funnel is often insufficient; time is required for adduct formation.

  • Separate layers. The diketone (as the bisulfite adduct) moves to the aqueous layer.

Module 3: Upstream Prevention (Reaction Optimization)

The most effective purification is driving the reaction to completion. The Paal-Knorr reaction is an equilibrium process involving the formation of a hemiaminal intermediate followed by dehydration.

Critical Control Points
ParameterRecommendationMechanistic Rationale
Stoichiometry Use 1.2–1.5 equiv of AmineExcess amine is easier to remove (acid wash) than excess diketone.
Water Removal Dean-Stark or Molecular Sieves (4Å)Dehydration is the driving force. Removing water shifts equilibrium to the right.
Catalysis Add

-TsOH (5 mol%) or

Acid catalysis speeds up the rate-limiting dehydration step.
Energy Microwave Irradiation (120°C, 10-30 min)Overcomes steric barriers in bulky diketones that fail at reflux.

Visual Troubleshooting Workflows

Figure 1: Purification Decision Tree

Use this logic flow to select the correct purification method based on your specific substrate.

PurificationLogic Start Crude Mixture: Pyrrole + Unreacted 1,4-Diketone CheckSterics Is the Diketone Sterically Hindered? Start->CheckSterics Unhindered No (e.g., Methyl/Alkyl) CheckSterics->Unhindered Hindered Yes (e.g., Phenyl/Aryl) CheckSterics->Hindered Bisulfite Method: Bisulfite Wash (Forms water-soluble adduct) Unhindered->Bisulfite CheckResin Is Scavenger Resin Available? Hindered->CheckResin Resin Method: Scavenger Resin (Polymer-Supported Hydrazine) Derivatize Method: Solution Derivatization (React with Hydrazine -> Column) CheckResin->Resin Yes CheckResin->Derivatize No

Caption: Decision matrix for selecting a purification strategy based on steric hindrance and resource availability.

Figure 2: The Scavenging Mechanism

Visualizing how the impurity is physically removed from the solution.

ScavengingMechanism Mix Crude Mix (Pyrrole + Diketone) React Incubation (Diketone binds to Bead) Mix->React + Resin Resin Add PS-Hydrazine (Solid Beads) Resin->React Filter Filtration Step React->Filter Waste Solid Waste (Resin-Diketone Adduct) Filter->Waste Product Filtrate (Pure Pyrrole) Filter->Product

Caption: Workflow for polymer-supported scavenging. The impurity is covalently locked to the solid phase.

Frequently Asked Questions (FAQ)

Q: Why can't I just use a standard acid wash to remove the diketone? A: 1,4-diketones are neutral organic compounds. Unlike amines (which protonate) or carboxylic acids (which deprotonate), diketones do not ionize in standard aqueous acid/base conditions, meaning they will remain in the organic layer with your pyrrole.

Q: I tried the bisulfite wash, but the impurity remains. Why? A: Bisulfite adduct formation is sensitive to sterics. If your 1,4-diketone has bulky groups (like phenyl rings) adjacent to the carbonyls (e.g., 1,2-dibenzoylethane), the bisulfite ion cannot attack the carbonyl carbon effectively. Use Method A (Resin Scavenging) instead.

Q: Can I use excess amine to drive the reaction and then remove the amine? A: Yes. This is often the best preventative strategy. Primary amines can be easily removed by washing the organic layer with 1M HCl (forming a water-soluble ammonium salt), whereas removing the neutral diketone is difficult. Always run Paal-Knorr with the amine in slight excess (1.2–1.5 eq).

Q: My pyrrole is acid-sensitive. How do I catalyze the reaction without decomposition? A: If your product decomposes with


-TsOH, switch to Lewis Acid catalysis  using Ytterbium Triflate [

] or Scandium Triflate [

] in ethanol. These are milder and often work at lower temperatures. Alternatively, use neutral conditions with microwave irradiation .

References

  • Paal-Knorr Pyrrole Synthesis Overview . Organic Chemistry Portal. Retrieved from [Link]

  • Hydrazine Derivatives as Carbonyl Scavengers . National Institutes of Health (PubMed). Retrieved from [Link]

Validation & Comparative

A Researcher's Guide to Pyrrole IR Spectroscopy: Interpreting N-H and Aromatic Ring Vibrations

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, the ability to rapidly and accurately elucidate molecular structure is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a non-destructive and highly informative "molecular fingerprint." The pyrrole moiety, a fundamental heterocyclic aromatic ring, is a critical structural component in a vast array of pharmaceuticals, natural products, and advanced materials. A precise understanding of its characteristic IR absorption bands is therefore not just academic, but essential for synthesis confirmation, quality control, and mechanistic studies.

This guide provides an in-depth analysis of the key IR absorption bands associated with the pyrrole nucleus, focusing on the N-H bond and the aromatic ring vibrations. We will move beyond simple peak identification to explore the underlying principles and environmental factors that influence these spectral features, equipping you with the expertise to interpret your data with confidence.

The Diagnostic N-H Stretching Vibration

The N-H bond in pyrrole provides one of the most readily identifiable and informative absorption bands in its IR spectrum.

Free vs. Hydrogen-Bonded N-H: A Tale of Two Frequencies

The position and shape of the N-H stretching band are exquisitely sensitive to the molecular environment, primarily due to hydrogen bonding.[1]

  • The "Free" N-H Stretch: In a non-polar solvent or in the gas phase where the pyrrole molecule is isolated, the N-H stretching vibration gives rise to a relatively sharp, intense peak. For the pyrrole monomer, this peak is observed at approximately 3531 cm⁻¹.[2]

  • The Hydrogen-Bonded N-H Stretch: More commonly, especially in concentrated solutions or the solid state, pyrrole molecules associate via hydrogen bonds, where the N-H of one molecule interacts with the π-electron cloud of another. This interaction weakens the N-H bond, lowering the energy required to stretch it. Consequently, the absorption band shifts to a lower wavenumber (a "redshift") and becomes significantly broader.[1][2] This broadening occurs because the sample contains a population of molecules with a wide distribution of hydrogen bond strengths and geometries, leading to a continuum of absorption frequencies.[2] In condensed phases or for polypyrrole, this often appears as a broad shoulder in the 3400-3200 cm⁻¹ region.[3][4] Studies of pyrrole clusters have assigned bands at 3444 cm⁻¹, 3392 cm⁻¹, and 3382 cm⁻¹ to the dimer, trimer, and tetramer, respectively, clearly illustrating the progressive redshift with increased association.[4][5]

The polarity of the solvent also plays a role; solvents with higher dielectric constants can cause a decrease in the N-H stretching wavenumber and an increase in absorption intensity.[6] When interpreting spectra, it's crucial to distinguish the N-H stretch from the O-H stretch of alcohols or water, which also appears in this region. Generally, N-H bands are weaker and sharper than the characteristically very broad O-H bands.[7]

cluster_0 N-H Stretching Vibration Free_NH Free N-H (Gas Phase, Dilute Solution) ~3531 cm⁻¹ Interpretation Molecular Environment Free_NH->Interpretation Isolated Molecules H_Bonded_NH H-Bonded N-H (Liquid, Solid, Concentrated Solution) ~3400-3200 cm⁻¹ H_Bonded_NH->Interpretation Intermolecular Association Analysis Spectral Observation Analysis->Free_NH Sharp, Intense Peak Analysis->H_Bonded_NH Broad, Intense Peak

Caption: Factors influencing the pyrrole N-H stretching frequency.

Deconstructing the Aromatic Ring: Characteristic Vibrations

The aromaticity of the pyrrole ring gives rise to a series of characteristic absorptions related to the stretching and bending of its constituent C-H, C=C, and C-N bonds.

Aromatic C-H Stretching

A key diagnostic feature for any aromatic or olefinic system is the C-H stretching vibration, which occurs at a higher frequency than its alkane counterpart.[8][9]

  • Wavenumber: Look for one or more bands of medium intensity in the 3100-3000 cm⁻¹ region.[9] The presence of absorption above the 3000 cm⁻¹ threshold is a strong indicator of C-H bonds attached to sp²-hybridized carbons, confirming the presence of the aromatic ring.[8][10]

Ring Stretching Vibrations (C=C and C-N)

The conjugated system of the pyrrole ring produces several "ring breathing" vibrations. These involve the concerted stretching of the C=C and C-N bonds within the ring.

  • Wavenumber: These vibrations typically result in two or more bands in the 1600-1400 cm⁻¹ region.[8][9] For pyrrole, characteristic bands are often observed around 1574 cm⁻¹ (primarily C=C stretching) and 1475 cm⁻¹ (a fundamental ring vibration).[3] The C-N stretching vibrations also contribute to this region and can be found between 1200-1025 cm⁻¹ .[3]

C-H Bending Vibrations

The C-H bonds of the ring also undergo bending vibrations, which can be categorized as in-plane or out-of-plane.

  • In-Plane Bending: These vibrations occur within the plane of the aromatic ring. They are typically weaker and appear in the 1250-1000 cm⁻¹ region.[9] A band around 1026 cm⁻¹ in polypyrrole has been attributed to this mode.[3]

  • Out-of-Plane (oop) Bending: These are often the most intense and useful bands in the fingerprint region for aromatic compounds.[11] They involve the C-H bonds bending above and below the plane of the ring.

    • Wavenumber: These strong absorptions are found in the 900-675 cm⁻¹ range.[8][9] The exact position of these bands is highly characteristic of the substitution pattern on the ring, making them invaluable for determining the structure of pyrrole derivatives.[9] For unsubstituted pyrrole, an out-of-plane C-H bending vibration has been reported around 882 cm⁻¹.[3]

Comparative Summary of Pyrrole IR Absorption Bands

The following table summarizes the key vibrational modes for the pyrrole nucleus, providing a quick reference for spectral analysis.

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityCausality and Key Insights
N-H Stretch (Free) ~3531[2]Strong, SharpObserved in gas phase or dilute non-polar solutions. Indicates minimal intermolecular hydrogen bonding.
N-H Stretch (H-Bonded) 3400 - 3200[3][4]Strong, BroadObserved in condensed phases. The redshift and broadening are direct consequences of hydrogen bonding, which weakens and varies the N-H bond strength.[1][2]
Aromatic C-H Stretch 3100 - 3000[8][9]MediumDiagnostic for sp² C-H bonds. Appears at a higher frequency than alkane C-H stretches (<3000 cm⁻¹).
Ring C=C Stretch ~1574[3]VariablePart of the "ring breathing" vibrations characteristic of the aromatic system.
Ring Vibrations 1500 - 1400[8][9]MediumA complex set of bands arising from coupled C=C and C-N stretching within the pyrrole ring.
C-H In-Plane Bend 1250 - 1000[9]Weak-MediumInvolves C-H bonds bending within the plane of the ring.
C-H Out-of-Plane Bend 900 - 675[8][9]StrongInvolves C-H bonds bending perpendicular to the ring plane. The position is highly sensitive to the substitution pattern on the pyrrole ring.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a powerful and convenient sampling technique for obtaining the IR spectrum of liquid or solid pyrrole derivatives with minimal sample preparation.[12]

Step-by-Step Methodology
  • Instrument Preparation:

    • Rationale: To ensure the instrument is performing optimally and to remove atmospheric interference.

    • Procedure: Power on the FTIR spectrometer and allow it to stabilize for at least 30 minutes. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water (broad bands ~3400 cm⁻¹) and CO₂ (sharp bands ~2360 cm⁻¹).[3]

  • ATR Crystal Cleaning:

    • Rationale: Any residue on the ATR crystal will appear in your spectrum. A pristine surface is essential for accurate analysis.

    • Procedure: Clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) on a lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • Rationale: This critical step measures the spectrum of the environment (atmosphere and ATR crystal) and digitally subtracts it from the sample spectrum, ensuring that the final spectrum contains only information from the sample.

    • Procedure: With the clean, empty ATR accessory in place, acquire a background spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Rationale: Good contact between the sample and the ATR crystal is required for a strong signal.[12]

    • Procedure:

      • For Liquids: Place a single drop of the pyrrole sample directly onto the center of the ATR crystal.

      • For Solids: Place a small amount of the solid powder onto the crystal. Use the ATR pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the solid and the crystal surface.

  • Sample Spectrum Acquisition:

    • Rationale: This is the measurement of your actual sample.

    • Procedure: Using the same acquisition parameters as the background scan (scans, resolution), collect the sample spectrum.

  • Data Processing and Cleaning:

    • Rationale: To present the data in a clear and interpretable format.

    • Procedure:

      • The software will automatically perform the background subtraction.

      • Apply an ATR correction if necessary (this accounts for the wavelength-dependent depth of penetration of the IR beam).

      • Perform a baseline correction to ensure all peaks originate from a flat baseline.

      • Clean the ATR crystal thoroughly as described in Step 2.

start Start prep 1. Instrument Warm-up & Purge start->prep clean1 2. Clean ATR Crystal prep->clean1 background 3. Acquire Background Spectrum clean1->background apply_sample 4. Apply Sample to Crystal (Liquid or Solid) background->apply_sample acquire_sample 5. Acquire Sample Spectrum apply_sample->acquire_sample process 6. Process Data (ATR/Baseline Correction) acquire_sample->process clean2 7. Clean ATR Crystal process->clean2 end End clean2->end

Caption: Workflow for ATR-FTIR analysis of a pyrrole sample.

By following this guide, researchers can leverage the full diagnostic power of IR spectroscopy to confidently characterize pyrrole-containing molecules, accelerating their research and development efforts.

References

  • Sakai, M., et al. (2007). NH Stretching Vibrations of Pyrrole Clusters Studied by Infrared Cavity Ringdown Spectroscopy. The Journal of Chemical Physics. Available at: [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. ResearchGate. Available at: [Link]

  • Sakai, M., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics. Available at: [Link]

  • Futami, Y., et al. (2006). Solvent Dependence of Absorption Intensities and Wavenumbers of the Fundamental and First Overtone of NH Stretching Vibration of Pyrrole Studied by Near-Infrared/Infrared Spectroscopy and DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]

  • Sakai, M., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. ResearchGate. Available at: [Link]

  • Problems in Chemistry. (2023). N-H Stretching and Bending Vibrations. YouTube. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Organic Chemistry at CU Boulder. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Ram, S., et al. (1985). The identification and origin of NH group overtone and combination bands in the near infrared spectra of 2-thiopyrrole-l. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. SlidePlayer. Available at: [Link]

  • Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. The Journal of Chemical Physics. Available at: [Link]

  • Foley, K., et al. (2020). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. DAV University. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. spcmc.ac.in. Available at: [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Ethyl-5-phenyl-1H-pyrrole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel compounds. For researchers and professionals in drug development, a comprehensive understanding of fragmentation patterns is paramount for the unambiguous identification of molecules and their metabolites. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Ethyl-5-phenyl-1H-pyrrole, a disubstituted pyrrole with potential applications in medicinal chemistry and materials science.[1][2] By comparing its fragmentation behavior with that of structurally related analogues, this document aims to equip scientists with the expertise to confidently identify and characterize similar chemical entities.

Introduction: The Significance of Pyrrole Derivatives and Mass Spectrometry

Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in a vast array of biologically active natural products and synthetic pharmaceuticals.[3][4] Their diverse pharmacological activities necessitate robust analytical methods for their identification and characterization. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers unparalleled sensitivity and structural information through the analysis of fragmentation patterns.[4] Electron ionization (EI) is a hard ionization technique that induces reproducible fragmentation, creating a unique mass spectral "fingerprint" for a given compound.[4] Understanding the principles that govern this fragmentation is key to interpreting the resulting spectra.

Predicted Fragmentation Pattern of this compound

The molecular ion ([M]+•) of this compound (m/z 185) is expected to be prominent due to the stability conferred by the aromatic phenyl and pyrrole rings. The primary fragmentation pathways are anticipated to involve cleavages at the ethyl substituent and the phenyl-pyrrole bond, as well as characteristic ring fissions.

A key initial fragmentation is the benzylic cleavage, which is favorable due to the formation of a stable resonance-stabilized cation. This involves the loss of a methyl radical (•CH3) from the ethyl group, leading to a prominent peak at m/z 170. This fragment benefits from the delocalization of the positive charge across the pyrrole ring and the adjacent carbon.

Another significant fragmentation pathway involves the cleavage of the C-C bond between the pyrrole ring and the phenyl group. This can result in the formation of a phenyl cation (C6H5+) at m/z 77 or a charged 2-ethyl-1H-pyrrole fragment. The stability of the phenyl cation makes this a common fragmentation for phenyl-substituted compounds.

Further fragmentation of the pyrrole ring itself can occur, although this is generally less favorable than the loss of substituents. These pathways can lead to smaller, characteristic fragment ions.

Below is a proposed fragmentation pathway for this compound visualized using a DOT script.

Fragmentation_Pathway M [M]+• m/z 185 This compound F1 [M - CH3]+• m/z 170 M->F1 - •CH3 F2 [C6H5]+• m/z 77 M->F2 - C6H6N F3 [M - C2H5]+• m/z 156 M->F3 - •C2H5

Caption: Proposed EI fragmentation pathway of this compound.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known mass spectral behavior of simpler, related molecules. The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the substituent at the 2-position.[3][5][8]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Predominant Fragmentation Pathway
This compound 185170, 156, 77Benzylic cleavage (-CH3), Loss of ethyl radical (-C2H5), Phenyl cation formation
1-Ethylpyrrole 9580, 66Loss of methyl radical (-CH3), Ring fragmentation
2-Phenyl-1H-pyrrole 143115, 77Loss of HCN, Phenyl cation formation
N-Ethylmaleimide 12597, 69, 52Retro-Diels-Alder reaction, Loss of CO

Data for 1-Ethylpyrrole, 2-Phenyl-1H-pyrrole, and N-Ethylmaleimide are based on typical fragmentation patterns for these classes of compounds.[9][10][11]

The comparison highlights that the presence of both ethyl and phenyl substituents in this compound introduces fragmentation pathways characteristic of both alkyl and aryl-substituted heterocycles. The benzylic cleavage leading to the m/z 170 ion is a direct consequence of the ethyl group, while the formation of the m/z 77 ion is characteristic of the phenyl substituent.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for GC-MS analysis is recommended.

Objective: To acquire the electron ionization (EI) mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Capillary GC column suitable for aromatic and heterocyclic compounds (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern and those of the reference compounds.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Separation on GC Column Injector->Column IonSource Ionization (EI, 70 eV) Column->IonSource MassAnalyzer Mass Analysis (Quadrupole) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data System & Analysis Detector->DataSystem Data Acquisition

Caption: A typical workflow for GC-MS analysis.

Conclusion

The predictable and informative fragmentation pattern of this compound under electron ionization makes mass spectrometry an ideal technique for its characterization. The anticipated major fragments at m/z 170 (benzylic cleavage) and m/z 77 (phenyl cation) provide strong diagnostic markers for the presence of both the ethyl and phenyl substituents on the pyrrole core. By understanding these fundamental fragmentation pathways and comparing them with related structures, researchers can confidently identify and elucidate the structures of novel pyrrole derivatives, thereby accelerating the pace of drug discovery and development.

References

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica. Retrieved from [Link]

  • Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2578–2586.
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Guedes, R. C., et al. (2021).
  • Liang, X., et al. (2013). Fragmentation pathways of 2‐substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time‐of‐flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2578-2586.
  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Retrieved from [Link]

  • Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Shimizu, K., et al. (2016). Direct synthesis of 2,5-disubstituted pyrroles via acceptorless dehydrogenative heterocyclization of 1,2-aminoalcohols and secondary alcohols by utilizing a heterogeneous carbon-supported Pt catalyst (Pt/C). Organic Chemistry Frontiers, 3(11), 1447-1451.
  • Fun, H.-K., et al. (2011). Ethyl 5-methyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2658.
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Navigating Phase Transitions: A Comparative Guide to the Melting Point of 2-Ethyl-5-phenyl-1H-pyrrole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical synthesis and drug development, the physical properties of a compound are fundamental to its identity, purity, and potential application. Among these, the melting point stands as a critical first-pass indicator of purity and a key parameter for quality control. This guide delves into the melting point characteristics of 2-Ethyl-5-phenyl-1H-pyrrole, a substituted pyrrole derivative of interest in medicinal chemistry and materials science.

While the pyrrole motif is a cornerstone in the architecture of numerous biologically active molecules, the specific melting point for the pure this compound is not prominently reported in readily accessible scientific literature. A notable synthesis of this compound was described in a 2013 publication in Nature Chemistry by Michlik and Kempe, which focused on a sustainable iridium-catalyzed route to produce various pyrroles.[1][2] However, the explicit melting point of this specific derivative was not provided in the primary publication or its supplementary materials.

This guide, therefore, serves a dual purpose: to highlight the current gap in documented physical data for this compound and to provide a valuable comparative analysis with structurally related pyrrole derivatives for which experimental melting points have been reported. Understanding the melting point trends among these analogs can offer researchers a predictive framework and underscore the importance of meticulous experimental determination.

Comparative Analysis of Substituted Pyrroles

To contextualize the expected melting point of this compound, it is instructive to examine the melting points of its structural relatives. The substitution pattern on the pyrrole ring significantly influences the intermolecular forces—such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding—which in turn dictate the melting point.

Compound NameStructureMelting Point (°C)
This compound Not Reported
2-Phenyl-5-methyl-1H-pyrrole98-100
2,5-Dimethyl-1-phenyl-1H-pyrrole51-52
2-Phenyl-1H-pyrrole129
2,5-Diphenyl-1H-pyrroleNot specified as a solid at room temperature

Data compiled from various chemical suppliers and databases.

The data illustrates that even minor alterations to the substituents can lead to substantial changes in the melting point. For instance, the replacement of the ethyl group in our target compound with a methyl group (2-Phenyl-5-methyl-1H-pyrrole) results in a solid with a melting point of 98-100 °C. The N-phenylated analog, 2,5-dimethyl-1-phenyl-1H-pyrrole, exhibits a lower melting point of 51-52 °C, which can be attributed to the disruption of N-H hydrogen bonding present in the other analogs. The simplest of the phenyl-substituted analogs, 2-phenyl-1H-pyrrole, has a significantly higher melting point of 129 °C. This variation underscores the complex interplay of molecular symmetry, packing efficiency in the crystal lattice, and the nature of intermolecular interactions.

Experimental Determination of Melting Point: Methodologies and Rationale

Given the absence of a reported melting point for this compound, its experimental determination is paramount for any research involving this compound. Two primary techniques are employed for this purpose: the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This traditional and widely used method provides a melting range, which is often indicative of purity. A pure compound will typically melt over a narrow range of 1-2°C.

Experimental Protocol:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[3][4][5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[5]

  • Melting Range Determination: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the point of complete melting. This range is reported as the melting point.

Causality Behind the Protocol: A slow heating rate is crucial to ensure that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, leading to an accurate measurement.[5] A broad melting range can indicate the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower and broader temperature range.

Diagram of the Capillary Melting Point Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry and powder the sample prep2 Pack into capillary tube (2-3 mm) prep1->prep2 meas1 Place capillary in apparatus prep2->meas1 meas2 Heat slowly (1-2°C/min) meas1->meas2 meas3 Observe for melting onset meas2->meas3 meas4 Record temperature of complete melting meas3->meas4 result1 Report melting point range meas4->result1

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][7] It provides a more quantitative measure of the melting process.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate (e.g., 5-10°C/min). The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.[7]

  • Data Acquisition: As the temperature increases, the DSC records the heat flow to the sample versus the temperature. An endothermic peak is observed as the sample melts, absorbing heat.

  • Data Analysis: The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion, a valuable thermodynamic parameter.

Causality Behind the Protocol: DSC provides a highly sensitive and reproducible measurement of thermal transitions. The use of a reference pan allows for the precise measurement of the heat absorbed by the sample during melting, correcting for any instrumental artifacts. The inert atmosphere is critical to prevent oxidative degradation of the sample at elevated temperatures, which would interfere with the melting endotherm.

Diagram of the DSC Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement DSC Analysis cluster_result Data Analysis prep1 Weigh sample (1-5 mg) prep2 Seal in aluminum pan prep1->prep2 meas1 Place sample and reference pans in DSC prep2->meas1 meas2 Program temperature ramp and inert atmosphere meas1->meas2 meas3 Record heat flow vs. temperature meas2->meas3 result1 Determine onset temperature (Melting Point) meas3->result1 result2 Calculate enthalpy of fusion result1->result2

Caption: Workflow for Melting Point Determination by DSC.

Structural Comparison of Pyrrole Analogs

The structural variations among the compared pyrrole derivatives directly impact their melting points.

G A This compound B 2-Phenyl-5-methyl-1H-pyrrole A->B Ethyl vs. Methyl C 2,5-Dimethyl-1-phenyl-1H-pyrrole A->C N-H vs. N-Phenyl D 2-Phenyl-1H-pyrrole B->D Methyl vs. H

Caption: Structural differences between this compound and its analogs.

The presence of the N-H bond in this compound and most of its analogs (except for the N-phenyl derivative) allows for intermolecular hydrogen bonding, which generally leads to higher melting points compared to their N-alkylated or N-arylated counterparts. The size and shape of the substituents (ethyl vs. methyl vs. phenyl) influence the efficiency of crystal packing, with more symmetrical and planar molecules often exhibiting higher melting points due to stronger intermolecular interactions in the solid state.

References

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. Retrieved from [Link]

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  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). SlideShare. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) Theory and Applications - TA Instruments. (n.d.). Retrieved from [Link]

  • Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - NIH. (2025, August 18). Retrieved from [Link]

  • Pyrrole - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Pyrrole | C4H5N | CID 8027 - PubChem - NIH. (n.d.). Retrieved from [Link]

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  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Request PDF - ResearchGate. (2025, December 30). Retrieved from [Link]

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  • Pyrrole: Properties and Nomenclature | PDF | Chemical Compounds | Organic Chemistry. (n.d.). Scribd. Retrieved from [Link]

  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - NIH. (2024, February 15). Retrieved from [Link]

  • (PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. (n.d.). Retrieved from [Link]

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